(R)-[(1-Phenylethyl)amino]acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[[(1R)-1-phenylethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(11-7-10(12)13)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEBVEWGRABHPU-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307207 | |
| Record name | N-[(1R)-1-Phenylethyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78397-15-6 | |
| Record name | N-[(1R)-1-Phenylethyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78397-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1R)-1-Phenylethyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (R)-[(1-Phenylethyl)amino]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of (R)-[(1-Phenylethyl)amino]acetic acid, a chiral building block of interest in pharmaceutical and materials science. The primary and most direct method for its preparation is the nucleophilic substitution of a haloacetic acid derivative with (R)-1-phenylethylamine. This document outlines a detailed experimental protocol for this synthesis, presents relevant quantitative data, and includes a logical workflow diagram.
Core Synthesis Protocol: N-Alkylation
The synthesis of this compound is effectively achieved through the N-alkylation of (R)-1-phenylethylamine with a haloacetic acid, such as bromoacetic acid or chloroacetic acid, or their corresponding esters. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the chiral amine attacks the electrophilic carbon of the haloacetic acid derivative, displacing the halide.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is based on established methods for the N-alkylation of amines with haloacetic acid derivatives.
Materials:
-
(R)-1-Phenylethylamine
-
Ethyl bromoacetate (or bromoacetic acid)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Ethanol, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (for workup and salt formation if desired)
-
Sodium hydroxide (for hydrolysis if starting with ester)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-1-phenylethylamine (1.0 equivalent) in anhydrous ethanol.
-
Addition of Base: To the stirred solution, add a suitable base such as anhydrous potassium carbonate or sodium bicarbonate (2.0-2.5 equivalents).
-
Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.1 equivalents) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up (for ethyl ester intermediate):
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (R)-[(1-phenylethyl)amino]acetate.
-
Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Hydrolysis (if starting with ethyl bromoacetate):
-
Dissolve the crude ethyl ester in a mixture of ethanol and water.
-
Add sodium hydroxide (1.5-2.0 equivalents) and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7.
-
-
Purification:
-
The product can often be precipitated by adjusting the pH of the aqueous solution.
-
Alternatively, the aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate) after acidification.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Characterization: The final product should be characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Quantitative Data
The following table summarizes the key reactants and their typical molar equivalents for the synthesis of this compound.
| Reactant/Reagent | Molar Equivalent | Purpose |
| (R)-1-Phenylethylamine | 1.0 | Chiral starting material |
| Ethyl Bromoacetate | 1.1 | Alkylating agent |
| Potassium Carbonate | 2.0 - 2.5 | Base to neutralize HBr |
| Sodium Hydroxide | 1.5 - 2.0 | For ester hydrolysis |
Note: Yields for this specific reaction are not extensively reported in the literature but are expected to be in the moderate to good range based on analogous reactions.
Physicochemical Properties
| Property | Value |
| CAS Number | 78397-15-6[1] |
| Molecular Formula | C₁₀H₁₃NO₂[1] |
| Molecular Weight | 179.22 g/mol [1] |
Mandatory Visualization
The logical workflow for the synthesis of this compound via N-alkylation is depicted below.
Caption: Logical workflow for the synthesis of this compound.
References
An In-depth Technical Guide on the Physicochemical Properties of (R)-[(1-Phenylethyl)amino]acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-[(1-Phenylethyl)amino]acetic acid, a chiral non-proteinogenic amino acid. The information presented herein is intended to support research, development, and application of this compound in various scientific disciplines, particularly in medicinal chemistry and drug discovery.
Chemical Identity and Properties
This compound, also known as (R)-N-(1-phenylethyl)glycine, is a derivative of glycine in which a hydrogen on the amino group is replaced by a (R)-1-phenylethyl group. This substitution introduces a chiral center, leading to two distinct enantiomers. This guide focuses specifically on the (R)-enantiomer.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[((1R)-1-phenylethyl)amino]acetic acid | ChemScene[1] |
| Synonyms | (R)-N-(1-phenylethyl)glycine | ChemScene[1] |
| CAS Number | 78397-15-6 | ChemScene[1] |
| Molecular Formula | C₁₀H₁₃NO₂ | ChemScene[1] |
| Molecular Weight | 179.22 g/mol | ChemScene[1] |
| Physical State | Solid (predicted) | Inferred from related compounds |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Soluble in water (predicted for zwitterionic form) | Inferred from amino acid properties |
| pKa | Not experimentally determined | - |
| Calculated logP | 1.4218 | ChemScene[1] |
Experimental Protocols
Detailed experimental data for the synthesis and analysis of this compound are not extensively reported in publicly available literature. However, based on established organic chemistry principles and procedures for analogous compounds, the following protocols can be proposed.
Synthesis via Reductive Amination
A common and effective method for the synthesis of N-substituted amino acids is through reductive amination. This approach involves the reaction of a chiral amine with a keto acid or its ester, followed by reduction of the resulting imine.
Protocol:
-
Imine Formation: In a round-bottom flask, dissolve (R)-1-phenylethylamine (1.0 eq) and ethyl glyoxylate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The reaction can be carried out at room temperature with stirring for 2-4 hours. The formation of the imine can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once imine formation is complete, the reaction mixture is cooled to 0 °C. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Hydrolysis: The resulting crude ethyl ester is then hydrolyzed to the carboxylic acid. This can be achieved by dissolving the ester in a mixture of tetrahydrofuran (THF) and water, followed by the addition of lithium hydroxide (LiOH) (2.0 eq). The reaction is stirred at room temperature until the ester is fully consumed (monitored by TLC).
-
Purification: The reaction mixture is acidified with 1M HCl to a pH of approximately 2-3, leading to the precipitation of the product. The solid can be collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an essential technique to determine the enantiomeric purity of the synthesized compound.
Protocol:
-
Column: A chiral stationary phase (CSP) is required for the separation of enantiomers. Polysaccharide-based columns (e.g., Chiralpak IA, IC) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) are often effective for the analysis of chiral amino acids and their derivatives.[2][3]
-
Mobile Phase: The mobile phase composition is critical for achieving good separation. A typical mobile phase for normal-phase chromatography could be a mixture of hexane, ethanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA). For reversed-phase chromatography, a mixture of water, acetonitrile or methanol, and a modifier like formic acid or ammonium acetate is commonly used.
-
Detection: Detection is typically performed using a UV detector at a wavelength where the compound exhibits absorbance (e.g., 254 nm, due to the phenyl group).
-
Analysis: The synthesized this compound is dissolved in a suitable solvent and injected onto the HPLC system. The retention times of the (R)- and (S)-enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess (ee) of the product.
Biological Context and Signaling
While the specific biological targets and signaling pathways of this compound have not been extensively studied, N-acyl amino acids and other modified amino acids are known to function as signaling molecules.[4] They can interact with various receptors, including G protein-coupled receptors (GPCRs), which are a large family of transmembrane receptors involved in a multitude of physiological processes.[5][6]
Conceptual Signaling Pathway
The following diagram illustrates a conceptual workflow for investigating the potential biological activity of this compound, from its synthesis to a hypothetical interaction with a GPCR signaling pathway.
Caption: Experimental and conceptual workflow for this compound.
This diagram outlines the synthetic and purification workflow, a general approach to screening for biological activity, and a hypothetical GPCR signaling cascade that could be modulated by the compound.
Experimental Workflow for Synthesis and Analysis
The following diagram provides a more detailed visualization of the experimental workflow for the synthesis and characterization of this compound.
Caption: Detailed experimental workflow for the synthesis of this compound.
This workflow details the key steps from the starting materials to the final, purified product and its subsequent analytical characterization.
References
- 1. chemscene.com [chemscene.com]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to (R)-[(1-Phenylethyl)amino]acetic acid (CAS: 78397-15-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-[(1-Phenylethyl)amino]acetic acid, a chiral N-substituted glycine derivative, is a valuable building block in modern organic and medicinal chemistry. Its structural features, particularly the chiral center adjacent to both a phenyl ring and an amino acid moiety, make it a significant component in stereoselective synthesis. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role as a chiral auxiliary and a monomer in the synthesis of peptoids and other complex chiral molecules. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows are presented to facilitate its use in research and development.
Chemical Properties and Identification
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 78397-15-6 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Synonyms | 2-[((1R)-1-phenylethyl)amino]acetic Acid, (R)-N-(1-Phenylethyl)glycine | [1] |
| Purity (typical) | ≥97% | [1] |
| Storage | Room temperature, protect from light | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve the nucleophilic substitution of a haloacetic acid derivative with (R)-1-phenylethylamine or the reductive amination of glyoxylic acid.
N-Alkylation of (R)-1-Phenylethylamine with Chloroacetic Acid
This method involves the direct alkylation of (R)-1-phenylethylamine with chloroacetic acid in an aqueous medium. This "green" synthetic approach is attractive due to its simplicity and use of water as a solvent.[2]
Experimental Protocol:
A solution of (R)-1-phenylethylamine (22 mmol) in 3 mL of cold water is added dropwise to a 3 mL aqueous solution of chloroacetic acid (0.945 g, 10 mmol) in an ice bath. The reaction mixture is stirred constantly for 24 hours. Following the reaction, water is removed completely using a rotary evaporator until a white precipitate is observed. The resulting chloride salt is washed several times with pure acetone. The final product is obtained by acidifying with HCl to a pH of 2, followed by slow evaporation at room temperature and recrystallization from 1 M HCl.[2]
Logical Workflow for N-Alkylation:
Caption: N-Alkylation Synthesis Workflow.
Reductive Amination of Glyoxylic Acid
Reductive amination offers an alternative pathway to N-substituted amino acids. This two-step, one-pot process involves the formation of an imine intermediate from the reaction of an α-keto acid (glyoxylic acid) and an amine ((R)-1-phenylethylamine), followed by in-situ reduction to the desired amino acid.
General Experimental Protocol:
-
Imine Formation: Glyoxylic acid and (R)-1-phenylethylamine are dissolved in a suitable solvent (e.g., methanol, water). The reaction is typically stirred at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: A reducing agent, such as sodium borohydride or catalytic hydrogenation (e.g., H₂ with a rhodium catalyst), is introduced to the reaction mixture. The reduction is carried out until completion.[3]
-
Work-up and Purification: The reaction mixture is worked up to remove the catalyst and any unreacted starting materials. The product is then isolated and purified, often through crystallization.
Conceptual Pathway for Reductive Amination:
Caption: Reductive Amination Pathway.
Analytical Characterization
The characterization of this compound is crucial to confirm its identity and purity. Standard analytical techniques are employed for this purpose.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methine proton of the phenylethyl group, the methylene protons of the acetic acid moiety, and the methyl protons. |
| ¹³C NMR | Resonances for the carbons of the phenyl ring, the chiral methine carbon, the methylene carbon, the carboxyl carbon, and the methyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (179.22 g/mol ). |
| FT-IR | Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as N-H and C-H stretches. A peak around 1700 cm⁻¹ is indicative of the glycine derivative formation.[2] |
| Chiral HPLC | A single peak under appropriate chiral stationary phase conditions, confirming the enantiomeric purity. |
Applications in Research and Drug Development
The primary application of this compound is as a chiral building block in asymmetric synthesis. Its well-defined stereochemistry allows for the predictable and controlled synthesis of enantiomerically pure compounds.[4]
Peptoid Synthesis
Peptoids, or N-substituted glycine oligomers, are a class of peptidomimetics with significant potential in drug discovery due to their resistance to proteolytic degradation. This compound can be used as a monomer in the solid-phase synthesis of peptoids. The chiral side chain can induce the formation of stable helical secondary structures.
Experimental Workflow for Peptoid Synthesis (Sub-monomer Method):
The "sub-monomer" method is a common and efficient strategy for solid-phase peptoid synthesis.[5]
-
Resin Preparation: A suitable solid support, such as Rink amide resin, is swelled in a solvent like DMF. The protecting group (e.g., Fmoc) is then removed.
-
Acylation: The resin-bound amine is acylated with bromoacetic acid, typically activated with a coupling reagent like N,N'-diisopropylcarbodiimide (DIC).
-
Displacement: The bromide is displaced by a primary amine sub-monomer, in this case, (R)-1-phenylethylamine, to introduce the desired side chain. This two-step cycle of acylation and displacement is repeated to elongate the peptoid chain.
-
Cleavage: Once the desired sequence is synthesized, the peptoid is cleaved from the resin.
Workflow for Peptoid Synthesis:
Caption: Peptoid Synthesis Workflow.
Chiral Ligand Synthesis
This compound can serve as a precursor for the synthesis of more complex chiral ligands. These ligands can be utilized in asymmetric catalysis to control the stereochemical outcome of chemical reactions.
Biological Activity
While extensive biological data for this compound itself is limited, the broader class of N-substituted glycine derivatives has been investigated for various biological activities. For instance, certain derivatives have shown potential as antimicrobial and anticancer agents.[2] The incorporation of the chiral phenylethyl group may influence the biological activity and target specificity of resulting compounds. Further research is needed to fully elucidate the specific biological roles and potential therapeutic applications of this compound and its derivatives.
Conclusion
This compound is a key chiral building block with significant applications in stereoselective synthesis, particularly in the construction of peptoids and other complex molecules. Its synthesis is achievable through straightforward methods like N-alkylation and reductive amination. The well-defined stereochemistry of this compound provides a powerful tool for researchers and drug development professionals to create novel, enantiomerically pure molecules with potential therapeutic applications. Further exploration of its biological activities and the development of novel applications remain promising areas of research.
References
- 1. chemscene.com [chemscene.com]
- 2. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4073804A - Producing glycine by the reductive amination of glyoxylic acid - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of (R)-[(1-Phenylethyl)amino]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-[(1-Phenylethyl)amino]acetic acid is a chiral non-proteinogenic amino acid derivative. Its structure incorporates a stereogenic center, making it a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceuticals. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a proposed synthetic pathway, and methodologies for its characterization. Due to the limited availability of published experimental data for this specific molecule, this guide combines established chemical principles with data from structurally related compounds to present a robust theoretical and practical framework for researchers.
Molecular Structure and Properties
This compound possesses a well-defined three-dimensional structure crucial to its chemical behavior. The molecule integrates a phenyl ring, an ethylamine backbone with a chiral center at the alpha-carbon of the phenylethyl group, and an acetic acid moiety.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are critical for understanding its solubility, membrane permeability, and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| CAS Number | 78397-15-6 | [1][2] |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | [3] |
| Predicted logP | -1.0 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| SMILES | C--INVALID-LINK--NCC(=O)O | [2] |
Table 1: Physicochemical properties of this compound.
Stereochemistry
The defining feature of this molecule is the chiral center at the carbon atom attached to the phenyl group and the methyl group in the (R)-configuration. This specific stereochemistry is fundamental to its application as a chiral auxiliary or as a starting material for stereospecific pharmaceuticals. The "R" designation according to the Cahn-Ingold-Prelog priority rules dictates the spatial arrangement of the substituents around this stereocenter.
Proposed Synthesis and Experimental Protocols
While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient synthetic route can be proposed based on well-established organic chemistry principles. The most direct approach involves the N-alkylation of glycine or a glycine ester with (R)-1-phenylethyl bromide, or more commonly, a reductive amination reaction between glyoxylic acid and (R)-1-phenylethylamine. The latter is generally preferred for its milder conditions and higher yields.
Proposed Synthesis Workflow: Reductive Amination
The proposed synthetic workflow is depicted in the following diagram:
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: In a round-bottom flask, dissolve (R)-1-phenylethylamine (1.0 eq) in methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Glyoxylic Acid: To the stirred solution, add a solution of glyoxylic acid (1.1 eq) in methanol dropwise at room temperature.
-
Imine Formation: Allow the mixture to stir for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
Workup: Quench the reaction by the slow addition of water. Acidify the mixture with 1M HCl to a pH of approximately 2 to decompose any remaining reducing agent.
-
Purification: The product can be purified by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and washing with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
Structural Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables outline the expected data from key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The predicted chemical shifts for ¹H and ¹³C NMR are presented below.
Table 2: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 5H | Aromatic protons (C₆H₅) |
| ~3.8-4.0 | q | 1H | Methine proton (-CH(CH₃)Ph) |
| ~3.2-3.4 | s | 2H | Methylene protons (-CH₂COOH) |
| ~1.4-1.6 | d | 3H | Methyl protons (-CH(CH₃)Ph) |
| Variable | br s | 2H | Amine and Carboxylic Acid protons (-NH- and -COOH) |
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | Carboxylic acid carbon (-COOH) |
| ~140-145 | Quaternary aromatic carbon |
| ~125-130 | Aromatic carbons (-C₆H₅) |
| ~55-60 | Methine carbon (-CH(CH₃)Ph) |
| ~50-55 | Methylene carbon (-CH₂COOH) |
| ~20-25 | Methyl carbon (-CH(CH₃)Ph) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2500-3300 (broad) | O-H and N-H | Stretching |
| 1680-1720 | C=O | Stretching (Carboxylic acid) |
| 1550-1650 | N-H | Bending |
| 1450-1600 | C=C | Aromatic ring stretching |
| 1100-1300 | C-N | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
Table 5: Predicted Mass Spectrometry Data
| m/z | Ion |
| 179.09 | [M]⁺ (Molecular Ion) |
| 105.07 | [C₈H₉]⁺ (Phenylethyl fragment) |
| 77.04 | [C₆H₅]⁺ (Phenyl fragment) |
Biological Activity and Applications
Currently, there is no specific published data on the biological activity or signaling pathways directly associated with this compound. However, as a chiral amino acid derivative, it holds significant potential in drug discovery and development. Its structural motifs are present in various biologically active compounds.
Potential Applications in Drug Development
The primary application of this compound is likely as a chiral building block for the synthesis of more complex molecules with therapeutic potential. The (R)-phenylethylamine moiety is a well-known chiral auxiliary used to induce stereoselectivity in a variety of chemical reactions.
A logical workflow for its application in drug discovery is outlined below:
Conclusion
This compound is a molecule of significant interest for synthetic and medicinal chemists. While detailed experimental data in the public domain is limited, this guide provides a robust theoretical framework for its synthesis, characterization, and potential applications. The proposed protocols and predicted data serve as a valuable resource for researchers aiming to work with this chiral compound, facilitating its use in the design and development of new chemical entities with therapeutic promise. Further experimental validation of the data presented herein is encouraged to expand the collective knowledge base for this intriguing molecule.
References
Technical Guide: Spectroscopic and Analytical Protocols for (R)-[(1-Phenylethyl)amino]acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of (R)-[(1-Phenylethyl)amino]acetic acid. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure, alongside generalized, yet detailed, experimental protocols for acquiring such data.
Chemical Structure and Properties
-
IUPAC Name: 2-[((1R)-1-phenylethyl)amino]acetic acid
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS for similar organic molecules.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.25-7.40 | m | 5H | Ar-H |
| ~4.15 | q | 1H | CH (CH₃) |
| ~3.30 | s | 2H | NH₂ -CH₂ |
| ~2.50 | br s | 2H | NH and COOH |
| ~1.50 | d | 3H | CH(CH₃ ) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~175 | C =O (Carboxylic Acid) |
| ~140 | Ar-C (Quaternary) |
| ~129 | Ar-C H |
| ~128 | Ar-C H |
| ~127 | Ar-C H |
| ~58 | C H(CH₃) |
| ~50 | NH-C H₂ |
| ~22 | CH(C H₃) |
Table 3: Predicted IR Absorption Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 3080-3030 | Medium | Ar C-H stretch |
| 2980-2960 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (Aromatic) |
| ~1580 | Medium | N-H bend |
| ~1200 | Medium | C-N stretch |
| 760, 700 | Strong | Ar C-H bend (Monosubstituted) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 179 | Moderate | [M]⁺ (Molecular Ion) |
| 105 | High | [C₆H₅CHCH₃]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
| 74 | Moderate | [H₂NCH₂COOH]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment). The choice of solvent may depend on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent or TMS peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify and report the chemical shifts, multiplicities, and coupling constants (for ¹H NMR), and chemical shifts (for ¹³C NMR).
-
3.2 Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press.
-
Apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands and assign them to the corresponding functional groups.
-
3.3 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Sample Preparation:
-
For EI-MS: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.
-
For ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water) at a low concentration (e.g., 10-100 µg/mL).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
-
Data Processing:
-
Identify the molecular ion peak [M]⁺ or the protonated/deprotonated molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic analyses.
Caption: General workflow for spectroscopic analysis.
Caption: Logical flow from synthesis to characterization.
References
Navigating the Solubility Landscape of (R)-[(1-Phenylethyl)amino]acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (R)-[(1-Phenylethyl)amino]acetic acid, a chiral building block of significant interest in pharmaceutical development. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on predicting solubility based on the molecule's structural features and the general properties of related compounds. Furthermore, it offers detailed experimental protocols for determining solubility, enabling researchers to generate precise data for their specific applications.
Predicted Solubility Profile
This compound is an amino acid derivative, and its solubility is governed by the interplay of its functional groups: a carboxylic acid, a secondary amine, and a phenyl group. This unique combination results in a molecule with both polar and non-polar characteristics, leading to a nuanced solubility profile.
Amino acids are generally crystalline solids with high melting points and are typically soluble in water but show variable solubility in organic solvents depending on their side chains.[1] The presence of both an acidic carboxyl group and a basic amino group allows the molecule to exist as a zwitterion at its isoelectric point, where it typically exhibits minimum solubility in aqueous solutions.[2][3]
The introduction of the non-polar phenylethyl group is expected to decrease its solubility in water compared to simpler amino acids like glycine. Conversely, this hydrophobic moiety should enhance its solubility in organic solvents. For structurally similar compounds, it has been noted that the free base form is expected to have low aqueous solubility, while the hydrochloride salt form is anticipated to have significantly higher water solubility.[4] Good solubility in organic solvents such as ethanol and dichloromethane is also predicted for similar molecules.[4]
Based on these principles, the expected solubility of this compound is summarized in the table below. It is crucial to note that these are qualitative predictions and must be confirmed by experimental determination.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | ||
| Water | Low to Moderate | The polar amino and carboxylic acid groups contribute to water solubility, but the hydrophobic phenylethyl group reduces it. Solubility is expected to be highly pH-dependent. |
| Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the solute and also solvate the non-polar phenyl ring. |
| Polar Aprotic | ||
| DMSO, DMF | High | These solvents are excellent at solvating a wide range of compounds, including those with both polar and non-polar functionalities. |
| Acetone, Acetonitrile | Low to Moderate | These solvents are less polar than alcohols and may not be as effective at solvating the zwitterionic form of the molecule. |
| Non-Polar | ||
| Toluene, Hexane | Very Low | The high polarity of the amino acid moiety will likely make it insoluble in non-polar solvents. |
| Dichloromethane | Low to Moderate | While less polar than protic solvents, dichloromethane can solvate moderately polar compounds and may show some solubility for the free base form. |
Experimental Protocol for Equilibrium Solubility Determination
To obtain accurate and reliable quantitative solubility data, the equilibrium solubility method is recommended. This protocol outlines the steps to determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, buffered solutions at various pHs, ethanol, methanol, acetone, dichloromethane, etc.)
-
Vials with screw caps
-
Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analytical method.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method or another appropriate quantitative technique to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Analysis:
-
Calculate the solubility of the compound in the solvent using the concentration determined from the analysis and the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
For aqueous solutions, measure the pH of the saturated solution as it can significantly influence solubility.
-
Visualization of the Solubility Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive assessment of a compound's solubility profile.
Caption: A logical workflow for assessing the solubility of a chemical compound.
This guide provides a foundational understanding of the likely solubility behavior of this compound and a robust experimental framework for its quantitative determination. For drug development professionals, obtaining precise solubility data is a critical first step in formulation design, bioavailability assessment, and ensuring the overall success of a therapeutic candidate.
References
The Versatile Scaffold of (R)-[(1-Phenylethyl)amino]acetic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-[(1-Phenylethyl)amino]acetic acid , a chiral non-proteinogenic amino acid, has emerged as a valuable scaffold in medicinal chemistry. Its inherent chirality and structural features make it an attractive starting point for the synthesis of diverse molecular architectures with a range of biological activities. This technical guide provides an in-depth overview of the potential applications of this compound and its derivatives in drug discovery, with a focus on anticancer, anti-inflammatory, and analgesic agents.
Core Structure and Significance
This compound, also known as N-[(1R)-1-phenylethyl]glycine, possesses a unique combination of a stereochemically defined phenylethylamine moiety and a glycine backbone. This arrangement provides a rigid chiral center that can influence the spatial orientation of pharmacophoric groups, leading to stereospecific interactions with biological targets. The presence of both a secondary amine and a carboxylic acid group offers versatile handles for chemical modification, allowing for the construction of diverse compound libraries.
Applications in the Development of Bioactive Agents
Recent research has highlighted the potential of derivatives of the this compound scaffold in various therapeutic areas. A notable area of investigation is the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which have demonstrated promising anticancer, anti-inflammatory, and analgesic properties.[1][2]
Anticancer, Anti-inflammatory, and Analgesic Activities
A study focused on a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that strategic substitution on both the phenoxy and phenylethyl moieties can lead to compounds with significant biological activity.[1] These investigations demonstrated that the presence of halogens on the aromatic rings of the synthesized compounds tends to favor anticancer and anti-inflammatory activities.[1]
One of the most promising compounds from this series, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (compound 3c) , exhibited a noteworthy profile with anticancer, anti-inflammatory, and analgesic activities.[1] This finding underscores the potential of the this compound backbone as a template for the development of multi-target therapeutic agents.
While the specific chirality of the 1-phenylethylamine used in the initial synthesis of these promising compounds was not explicitly detailed as exclusively the (R)-enantiomer in the available literature, the use of chiral amides derived from specific enantiomers is a cornerstone of modern medicinal chemistry for achieving target specificity and reducing off-target effects.[3]
Table 1: Summary of Biological Activities of 2-(Substituted Phenoxy)-N-(1-phenylethyl)acetamide Derivatives [1]
| Compound ID | Substitution Pattern | Anticancer Activity | Anti-inflammatory Activity | Analgesic Activity |
| 3c | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Active | Active | Active |
| 3a-j (general) | Halogenated aromatic rings | Favored | Favored | - |
Experimental Protocols
The synthesis and biological evaluation of these derivatives involve a series of well-defined experimental procedures.
Synthesis of 2-(Substituted Phenoxy)-N-(1-phenylethyl)acetamide Derivatives
A common synthetic route for preparing these compounds is the Leuckart synthetic pathway.[1] A general workflow for the synthesis is as follows:
Caption: General synthetic workflow for 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives.
Detailed Protocol:
-
Synthesis of Substituted Phenoxyacetic Acid: A substituted phenol is reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to yield the corresponding substituted phenoxyacetic acid.[2]
-
Activation of the Carboxylic Acid: The carboxylic acid group of the substituted phenoxyacetic acid is activated to facilitate amide bond formation. This can be achieved using reagents like thionyl chloride (SOCl₂) to form the acid chloride or using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[3]
-
Amide Coupling: The activated carboxylic acid is then reacted with the desired (R)-1-phenylethylamine derivative (e.g., (R)-1-(4-chlorophenyl)ethylamine for compound 3c) in a suitable solvent to form the final acetamide product.[1]
Biological Evaluation Protocols
The synthesized compounds are subjected to a battery of in vitro and in vivo assays to determine their biological activities.
Anticancer Activity Screening:
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) are commonly used.[1]
-
Assay: The cytotoxic effects of the compounds are typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell viability.[4]
Anti-inflammatory Activity Assessment:
-
In Vivo Model: The carrageenan-induced paw edema model in rats is a standard method to assess acute anti-inflammatory activity.[5]
-
Procedure: The test compound is administered to the animals before inducing inflammation with carrageenan. The paw volume is measured at different time points to determine the percentage of edema inhibition compared to a control group.[5]
Analgesic Activity Testing:
-
In Vivo Models:
-
Acetic Acid-Induced Writhing Test: This model is used to evaluate peripheral analgesic activity. The number of writhes (abdominal constrictions) is counted after administration of the test compound and acetic acid.[6][7]
-
Hot-Plate and Tail-Clip Tests: These are thermal nociception models used to assess central analgesic activity. The latency to a response (e.g., jumping or tail flick) is measured.[6][7]
-
Signaling Pathways and Mechanism of Action
While the precise molecular mechanisms of action for many phenoxyacetamide derivatives are still under investigation, some potential pathways have been suggested based on their observed biological activities.
Caption: Potential mechanisms of action for bioactive this compound derivatives.
The anti-inflammatory effects of many acetamide derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins that mediate inflammation and pain.[5] The anticancer activity observed for some derivatives may be linked to the induction of apoptosis (programmed cell death) in cancer cells.[4] The analgesic properties likely stem from a combination of anti-inflammatory effects and potential direct modulation of pain signaling pathways.[6]
Conclusion and Future Directions
This compound represents a promising and versatile chiral scaffold for the development of novel therapeutic agents. The demonstrated anticancer, anti-inflammatory, and analgesic activities of its phenoxyacetamide derivatives highlight the potential of this core structure in medicinal chemistry. Future research should focus on elucidating the precise structure-activity relationships, optimizing the lead compounds for enhanced potency and selectivity, and investigating their detailed mechanisms of action and specific molecular targets. The exploration of other derivatives based on this chiral backbone could lead to the discovery of new drug candidates for a variety of diseases.
References
- 1. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-N-(1-phenylethyl)acetamide | 36283-44-0 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on (R)-[(1-Phenylethyl)amino]acetic Acid and its Analogs as Potential IAP Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-[(1-Phenylethyl)amino]acetic acid and its N-substituted glycine analogs, often referred to as peptoids, represent a promising class of small molecules with significant potential in oncology. This technical guide explores their role as mimetics of the N-terminal motif of the Second Mitochondria-derived Activator of Caspases (Smac), enabling them to function as antagonists of Inhibitor of Apoptosis Proteins (IAPs). Overexpression of IAPs is a key mechanism by which cancer cells evade apoptosis, making these proteins critical targets for novel cancer therapeutics. This document details the synthesis, proposed mechanism of action, structure-activity relationships, and relevant experimental protocols for the investigation of this compound class.
Introduction: Targeting Apoptosis Evasion in Cancer
A fundamental characteristic of cancer cells is their ability to evade programmed cell death, or apoptosis. The Inhibitor of Apoptosis Protein (IAP) family, which includes XIAP, cIAP1, and cIAP2, are key regulators of this process. These proteins function by binding to and inhibiting caspases, the primary executioners of the apoptotic cascade. In many cancers, IAPs are overexpressed, leading to a suppression of apoptosis and contributing to therapeutic resistance.
The endogenous protein Smac/DIABLO is a natural antagonist of IAPs. Upon apoptotic stimuli, Smac is released from the mitochondria and binds to IAPs via its N-terminal 'AVPI' (Alanine-Valine-Proline-Isoleucine) motif. This interaction displaces caspases from the IAPs, thereby liberating them to execute apoptosis. Small molecules that mimic this 'AVPI' motif, known as Smac mimetics, have emerged as a promising therapeutic strategy to restore apoptotic sensitivity in cancer cells.
The scaffold of this compound provides a minimalistic, non-peptidic framework that can be elaborated to mimic the key interactions of the Smac N-terminus with the BIR (Baculoviral IAP Repeat) domains of IAPs. The phenylethyl group can occupy a hydrophobic pocket, similar to the side chains of the AVPI motif, making this class of compounds an attractive starting point for the design of novel IAP antagonists.
Mechanism of Action: IAP Antagonism
This compound analogs are designed to function as Smac mimetics. Their proposed mechanism of action involves direct binding to the BIR domains of IAP proteins, primarily XIAP and cIAP1/2. This binding competitively inhibits the interaction between IAPs and caspases. By disrupting this interaction, the analogs effectively "unleash" the caspases, allowing the apoptotic signaling cascade to proceed, leading to cancer cell death. Furthermore, antagonism of cIAP1 and cIAP2 can lead to their auto-ubiquitination and proteasomal degradation, which in turn can trigger TNF-α-mediated apoptosis.
Synthesis of Analogs
Analogs of this compound can be efficiently synthesized using solid-phase techniques adapted from peptoid synthesis. This "sub-monomer" method allows for the rapid creation of a diverse library of analogs by varying the primary amine used in the displacement step.
Structure-Activity Relationship (SAR)
While specific quantitative SAR data for a homologous series of this compound analogs is not extensively available in the public domain, we can infer expected trends based on the well-established SAR of other Smac mimetics. The following table presents a hypothetical series of analogs with plausible binding affinities for the XIAP BIR3 domain to illustrate these principles.
Disclaimer: The data in Table 1 is hypothetical and for illustrative purposes only. It is intended to represent expected SAR trends based on published data for other classes of Smac mimetics and does not reflect experimentally determined values for this specific series of compounds.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs
| Compound ID | R1 (para-substitution) | R2 (alpha-substitution) | Structure | Hypothetical Ki (nM) for XIAP BIR3 | Rationale for Hypothetical Activity |
| 1 (Core) | -H | -CH3 |
| 500 | Baseline affinity from the unsubstituted phenylethyl group. |
| 2 | -F | -CH3 |
| 350 | Small electron-withdrawing groups can enhance binding. |
| 3 | -CF3 | -CH3 |
| 150 | Strong electron-withdrawing group can improve interactions. |
| 4 | -OCH3 | -CH3 |
| 800 | Electron-donating groups may be less favorable. |
| 5 | -Ph | -CH3 |
| 80 | Increased hydrophobicity and size can better fill the binding pocket. |
| 6 | -H | -H |
| 2000 | The alpha-methyl group is crucial for maintaining the correct conformation. |
| 7 | -H | -CH2CH3 |
| 1200 | Increased steric bulk at the alpha-position may be detrimental. |
Key SAR Insights:
-
The (R)-Stereocenter: The stereochemistry at the alpha-carbon of the phenylethyl group is critical for orienting the phenyl ring correctly within the hydrophobic binding pocket of the BIR domain.
-
Aromatic Substitutions: The para-position of the phenyl ring is a key vector for modification. Electron-withdrawing groups and larger hydrophobic moieties are generally predicted to enhance binding affinity by engaging in additional interactions within the binding site.
-
Alpha-Methyl Group: The methyl group alpha to the nitrogen is believed to be important for restricting conformational flexibility, pre-organizing the molecule for optimal binding.
Experimental Protocols
General Protocol for Solid-Phase Synthesis of Analogs
This protocol outlines the "sub-monomer" method for synthesizing a library of this compound analogs on a Rink Amide resin.
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour. Remove the Fmoc protecting group by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.
-
Acylation (Step 1): To the deprotected resin, add a solution of bromoacetic acid (10 eq) and N,N'-diisopropylcarbodiimide (DIC, 10 eq) in DMF. Agitate at room temperature for 1 hour. Wash the resin with DMF.
-
Amination (Step 2): Add a solution of the desired primary amine (e.g., (R)-1-(4-fluorophenyl)ethanamine, 20 eq) in dimethyl sulfoxide (DMSO). Agitate at room temperature for 2 hours. Wash the resin with DMSO followed by DMF.
-
Cleavage and Purification: Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2 hours. Filter the resin and collect the filtrate. Precipitate the crude product in cold diethyl ether. Purify the product by reverse-phase HPLC.
Protocol for IAP Binding Assay (Fluorescence Polarization)
This protocol describes a competitive fluorescence polarization (FP) assay to determine the binding affinity (Ki) of synthesized analogs to the XIAP BIR3 domain.
-
Reagents:
-
XIAP BIR3 protein (recombinant)
-
Fluorescently-labeled Smac-derived peptide probe (e.g., FITC-AVPI)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide.
-
Test compounds (analogs) dissolved in DMSO.
-
-
Procedure:
-
In a 384-well black plate, add 10 µL of assay buffer.
-
Add 0.5 µL of test compound at various concentrations (serially diluted).
-
Add 5 µL of the fluorescent probe at a final concentration of 1 nM.
-
Initiate the binding reaction by adding 5 µL of XIAP BIR3 protein at a final concentration of 100 nM.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization on a suitable plate reader (e.g., excitation at 485 nm, emission at 530 nm).
-
-
Data Analysis:
-
Plot the FP signal against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd), where Kd is the dissociation constant of the fluorescent probe.
-
Conclusion and Future Directions
This compound and its analogs present a structurally simple and synthetically accessible scaffold for the development of novel IAP antagonists. By mimicking the action of the endogenous protein Smac, these compounds have the potential to restore apoptotic signaling in cancer cells, offering a promising avenue for new oncology therapeutics. The SAR principles derived from more complex Smac mimetics provide a clear roadmap for the optimization of this core structure. Future work should focus on the systematic synthesis and biological evaluation of a diverse library of these analogs to validate the hypothesized SAR and to identify lead candidates with potent in vitro and in vivo anti-cancer activity. Further studies should also investigate their potential to synergize with existing chemotherapeutic agents and targeted therapies.
safety and handling guidelines for (R)-[(1-Phenylethyl)amino]acetic acid
An In-depth Technical Guide on the Safety and Handling of (R)-[(1-Phenylethyl)amino]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Safety Data Sheet (SDS) provided by a supplier. Always consult the specific SDS for the material you are using and follow all applicable safety regulations.
Chemical Identification and Properties
This compound is a chiral, non-proteinogenic amino acid derivative commonly used as a building block in organic and medicinal chemistry, particularly in the synthesis of peptides and other complex molecules.[1] Its stereochemistry makes it a valuable component for introducing specific three-dimensional structures.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 78397-15-6 | [2][3] |
| Molecular Formula | C10H13NO2 | [2][3] |
| Molecular Weight | 179.22 g/mol | [2][3] |
| Synonyms | 2-[((1R)-1-phenylethyl)amino]acetic Acid |[3] |
Table 2: Physicochemical Properties Note: The following data are primarily computed values for the (S)-enantiomer, which are expected to be identical for the (R)-enantiomer. Experimental data for the (R)-enantiomer is not readily available.
| Property | Value | Reference |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 49.33 Ų | [3][4] |
| LogP (Computed) | 1.4218 | [3][4] |
| Hydrogen Bond Donor Count | 2 | [3][4] |
| Hydrogen Bond Acceptor Count | 2 | [3][4] |
| Rotatable Bond Count | 4 | [3][4] |
| Purity (Typical) | ≥97% |[3] |
Hazard Identification and Classification
A specific, verified GHS classification for this compound is not consistently available. However, based on data for the corresponding (S)-enantiomer and structurally similar compounds, the following hazards should be assumed.
Table 3: GHS Hazard Classification (Inferred)
| Hazard Class | GHS Code | Statement | Reference |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation | [5] |
| Eye Irritation | H319 | Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [5] |
| Acute Oral Toxicity | H302 | Harmful if swallowed |[6] |
Signal Word: Warning
Hazard Pictograms:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P312: Call a POISON CENTER/doctor if you feel unwell.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area.
-
For procedures that may generate dust or aerosols, a certified chemical fume hood is required.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Consult the glove manufacturer's specifications for breakthrough time and compatibility.
-
Skin and Body Protection: A laboratory coat must be worn. For larger quantities or tasks with a higher risk of spillage, additional protective clothing may be necessary.[8]
Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in laboratory areas.
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[8]
Storage Conditions
-
Store in a tightly sealed container to prevent moisture absorption.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]
-
Some suppliers recommend storage at room temperature, protected from light.[3]
Caption: Core Safety & Handling Controls.
Emergency Procedures
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash skin immediately with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust and prevent contact with the substance.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[8]
Caption: Spill Response Workflow.
Experimental Protocols and Handling
This compound is typically supplied as a solid and is used in organic synthesis. The following is a generalized workflow for its use as a reagent.
General Method for Use in a Coupling Reaction
This is a representative procedure and must be adapted for specific reaction requirements.
-
Preparation:
-
Set up the reaction apparatus (e.g., round-bottom flask with a magnetic stirrer) in a chemical fume hood.
-
Ensure all glassware is dry.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) if the reaction is air or moisture-sensitive.
-
-
Reagent Handling and Addition:
-
Weigh the required amount of this compound in a weighing boat or on weighing paper.
-
Transfer the solid to the reaction flask.
-
Add the appropriate solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF)) via syringe or cannula.[9]
-
Add other reactants and coupling agents (e.g., DIC, HOBt, DIPEA) to the flask, typically under inert atmosphere and at a controlled temperature.[9]
-
-
Reaction and Work-up:
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction as required by the specific protocol.
-
Perform an aqueous work-up and extraction to isolate the crude product.
-
Purify the product using techniques such as column chromatography, crystallization, or distillation.
-
-
Waste Disposal:
-
Dispose of all chemical waste, including solvents and reaction byproducts, in appropriately labeled hazardous waste containers according to institutional and local regulations.
-
Caption: Generalized Experimental Workflow.
Toxicological and Ecological Information
Toxicological Information
-
Acute Toxicity: Assumed to be harmful if swallowed.[6] No quantitative LD50 or LC50 data is readily available.
-
Skin Corrosion/Irritation: Causes skin irritation.[5]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[5]
-
Chronic Exposure: To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated for long-term or chronic effects.
Ecological Information
-
No specific data is available. As a standard precaution, this chemical should not be allowed to enter drains or the environment. Proper disposal is mandatory to prevent ecological contamination.
References
- 1. fishersci.com [fishersci.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. (S)-[(1-Phenylethyl)amino]acetic acid | C10H13NO2 | CID 12480373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 78397-14-5 Cas No. | (S)-[(1-Phenylethyl)amino]acetic acid | Apollo [store.apolloscientific.co.uk]
- 6. (S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride | 361441-96-5 [sigmaaldrich.com]
- 7. uwm.edu [uwm.edu]
- 8. uprm.edu [uprm.edu]
- 9. peptide.com [peptide.com]
A Technical Guide to Commercial Sourcing and Synthesis of (R)-[(1-Phenylethyl)amino]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and a detailed synthetic protocol for (R)-[(1-Phenylethyl)amino]acetic acid, a valuable chiral building block in pharmaceutical research and development. This document is intended to assist researchers in sourcing this compound and in understanding its synthesis for potential in-house preparation.
Commercial Supplier Overview
This compound (CAS No. 78397-15-6) is available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors to facilitate procurement decisions. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for lot-specific data.[1]
| Supplier | Catalog Number | Purity | Available Quantities |
| Santa Cruz Biotechnology | sc-280308 | Information available upon request | Inquire |
| ChemScene | CS-0158196 | ≥97%[2] | 250 mg, 500 mg, 1 g, 5 g, 10 g |
| SynQuest Laboratories | 4657-1-RU | 98%[3] | Inquire |
| Parchem | Inquire | Inquire | Inquire |
| Laibo Chem | Inquire | Inquire | 1 g, 25 g, 100 g[4][5][6] |
| Sigma-Aldrich | Not explicitly listed as a standalone product, but related structures are available. | - | - |
| TCI Chemicals | Not explicitly listed. | - | - |
| Alfa Aesar | Not explicitly listed. | - | - |
Synthesis of this compound via Reductive Amination
For research groups equipped for chemical synthesis, this compound can be prepared through the reductive amination of glyoxylic acid with (R)-1-phenylethylamine. This method is a common and effective way to produce N-substituted amino acids. The following protocol is a generalized procedure based on established chemical principles for reductive amination reactions.
Experimental Protocol: Reductive Amination
Materials:
-
Glyoxylic acid monohydrate
-
(R)-(+)-1-Phenylethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Methanol (for workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add glyoxylic acid monohydrate (1.0 equivalent). Dissolve or suspend the glyoxylic acid in an appropriate anhydrous solvent such as dichloromethane or 1,2-dichloroethane.
-
Addition of Amine: To the stirring solution/suspension, add (R)-(+)-1-phenylethylamine (1.0 to 1.2 equivalents). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: In a separate flask, prepare a solution or suspension of the reducing agent, sodium triacetoxyborohydride (1.2 to 1.5 equivalents), in the same anhydrous solvent. Add the reducing agent portion-wise to the reaction mixture over 15-30 minutes. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-24 hours).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Process Visualizations
To further aid in the understanding of the procurement and synthesis processes, the following diagrams have been generated.
Caption: A logical workflow for procuring a chemical reagent for research.
Caption: Key steps in the synthesis of this compound.
References
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-(+)-1-Phenylethylamine synthesis - chemicalbook [chemicalbook.com]
- 5. d-nb.info [d-nb.info]
- 6. scbt.com [scbt.com]
Methodological & Application
Application Notes and Protocols for the Use of (R)-[(1-Phenylethyl)amino]acetic Acid as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-[(1-Phenylethyl)amino]acetic acid is a valuable chiral auxiliary derived from the readily available and inexpensive (R)-1-phenylethylamine. In the field of asymmetric synthesis, chiral auxiliaries are instrumental in controlling the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure compounds. This is of particular importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific stereochemistry. This compound and its derivatives are primarily utilized in the diastereoselective alkylation of glycine enolates for the asymmetric synthesis of α-amino acids, which are fundamental building blocks of peptides and proteins, and key components in many drug candidates.
Core Applications
The primary application of this compound as a chiral auxiliary is in the asymmetric synthesis of α-amino acids. The general strategy involves the following key steps:
-
Attachment of the Chiral Auxiliary: The chiral auxiliary is coupled with a glycine derivative to form a chiral glycine synthon.
-
Diastereoselective Alkylation: The chiral synthon is deprotonated to form a chiral enolate, which then undergoes a diastereoselective reaction with an electrophile (e.g., an alkyl halide). The steric hindrance provided by the phenylethyl group directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
-
Cleavage of the Chiral Auxiliary: The newly formed α-substituted amino acid derivative is cleaved from the chiral auxiliary, yielding the desired enantiomerically enriched α-amino acid. The chiral auxiliary can often be recovered and reused.
This methodology provides a reliable route to a wide range of natural and unnatural α-amino acids with high enantiomeric purity.
Mechanism of Asymmetric Induction
The stereochemical outcome of the alkylation reaction is controlled by the chiral environment created by the (R)-1-phenylethyl group. Upon deprotonation, the glycine derivative forms a rigid, chelated enolate structure with a lithium cation. The bulky phenyl group of the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face. This results in a highly diastereoselective C-C bond formation.
Caption: Proposed chelated transition state model for the diastereoselective alkylation.
Data Presentation
The efficiency of the diastereoselective alkylation is typically evaluated by the diastereomeric ratio (dr) or diastereomeric excess (de) and the chemical yield. The following table summarizes representative data for the alkylation of N,N-bis[(R)-α-phenylethyl]propanamide, a related system that illustrates the effectiveness of the α-phenylethyl chiral auxiliary.
| Electrophile (E-X) | Product Yield (%) | Diastereomeric Ratio (dr) |
| Methyl Iodide | 75 | 85:15 |
| Ethyl Iodide | 85 | 91:9 |
| n-Propyl Iodide | 68 | 82:18 |
| n-Butyl Iodide | 72 | 83:17 |
| Benzyl Bromide | 80 | 88:12 |
Data adapted from studies on related bis(α-phenylethyl)amine derivatives and may vary for this compound systems.
Experimental Protocols
The following protocols provide a general framework for the application of this compound as a chiral auxiliary in the synthesis of α-amino acids. Optimization of reaction conditions may be necessary for specific substrates.
Caption: General experimental workflow for the asymmetric synthesis of α-amino acids.
Protocol 1: Synthesis of the Chiral Glycine Synthon (Attachment)
This protocol describes the formation of an amide bond between this compound and a glycine ester.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
Suspend glycine methyl ester hydrochloride (1.0 eq) in DCM.
-
Add TEA (2.2 eq) and stir until a clear solution is obtained.
-
Add this compound (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation
This protocol outlines the alkylation of the chiral glycine synthon.
Materials:
-
Chiral glycine synthon from Protocol 1
-
Lithium diisopropylamide (LDA) or other strong base
-
Alkyl halide (electrophile)
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the chiral glycine synthon (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a freshly prepared solution of LDA (1.1 eq) in THF.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by column chromatography to isolate the major diastereomer.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the free α-amino acid. Acidic hydrolysis is a common method.[1]
Materials:
-
Alkylated product from Protocol 2
-
6 M Hydrochloric acid (HCl)
-
Dioxane or other suitable solvent
Procedure:
-
Dissolve the purified alkylated product in a mixture of dioxane and 6 M HCl.
-
Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with an organic solvent (e.g., DCM) to remove the cleaved chiral auxiliary.
-
The aqueous layer containing the hydrochloride salt of the α-amino acid can be further purified by ion-exchange chromatography or by neutralization and crystallization.
Note on Auxiliary Recovery: The organic washings from the cleavage step contain the chiral auxiliary, which can be recovered by extraction into an acidic aqueous solution, followed by basification and extraction into an organic solvent.
Conclusion
This compound is a versatile and effective chiral auxiliary for the asymmetric synthesis of α-amino acids. The straightforward attachment, high diastereoselectivity in the key alkylation step, and reliable cleavage protocols make it a valuable tool for chemists in academia and industry. The protocols and data presented here provide a solid foundation for the application of this auxiliary in the synthesis of a diverse range of enantiomerically pure α-amino acids for various research and development endeavors.
References
Application Notes and Protocols: Asymmetric Synthesis Using (R)-[(1-Phenylethyl)amino]acetic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-[(1-Phenylethyl)amino]acetic acid and its derivatives are valuable chiral auxiliaries in asymmetric synthesis. Derived from the readily available and inexpensive (R)-1-phenylethylamine, these compounds provide a robust platform for the stereoselective formation of new chiral centers. A primary application lies in the synthesis of enantiomerically enriched α-amino acids through the diastereoselective alkylation of their corresponding enolates. The phenylethyl group effectively shields one face of the enolate, directing the approach of electrophiles to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter. These protocols detail the synthesis of key derivatives and their application in the asymmetric synthesis of α-amino acids.
Key Applications
The principal application of this compound derivatives is in the diastereoselective alkylation for the synthesis of α-substituted α-amino acids. By converting the parent acid to an ester and subsequently to an N-acylated derivative, a chiral glycine enolate equivalent is generated. This enolate can then be reacted with various electrophiles to yield new α-amino acids with high diastereoselectivity.
Experimental Workflow for Asymmetric Alkylation
Workflow for asymmetric α-amino acid synthesis.
Quantitative Data Summary
The following table summarizes the results of the diastereoselective alkylation of the lithium enolate of N-benzoyl ethyl (S)-2-((1-phenylethyl)amino)acetate with various alkyl halides. The principles are directly applicable to the (R)-enantiomer, which would yield the opposite enantiomer of the product amino acid.[1]
| Entry | Alkyl Halide (R-X) | Product | Yield (%) | Diastereomeric Ratio (like:unlike) |
| 1 | CH₃I | N-Benzoyl-N-((S)-1-phenylethyl)alanine ethyl ester | 75 | 78:22 |
| 2 | CH₃CH₂I | N-Benzoyl-N-((S)-1-phenylethyl)-α-aminobutyric acid ethyl ester | 82 | 75:25 |
| 3 | CH₂=CHCH₂Br | N-Benzoyl-N-((S)-1-phenylethyl)allylglycine ethyl ester | 85 | 76:24 |
| 4 | C₆H₅CH₂Br | N-Benzoyl-N-((S)-1-phenylethyl)phenylalanine ethyl ester | 80 | 77:23 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (R)-2-((1-phenylethyl)amino)acetate
This protocol describes the synthesis of the foundational chiral glycine derivative.
Materials:
-
(R)-1-Phenylethylamine
-
Ethyl bromoacetate
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (R)-1-phenylethylamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane at 0 °C, add ethyl bromoacetate (1.05 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl (R)-2-((1-phenylethyl)amino)acetate.
Protocol 2: Synthesis of N-Benzoyl Ethyl (R)-2-((1-phenylethyl)amino)acetate
This protocol details the N-acylation of the chiral glycine ester to create a more rigid structure that enhances diastereoselectivity.
Materials:
-
Ethyl (R)-2-((1-phenylethyl)amino)acetate
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethyl (R)-2-((1-phenylethyl)amino)acetate (1.0 eq) and pyridine (1.2 eq) in dichloromethane at 0 °C, add benzoyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude N-benzoyl derivative can be purified by crystallization or column chromatography.[1]
Protocol 3: Asymmetric Alkylation of N-Benzoyl Ethyl (R)-2-((1-phenylethyl)amino)acetate
This protocol describes the key diastereoselective alkylation step.
Materials:
-
N-Benzoyl ethyl (R)-2-((1-phenylethyl)amino)acetate
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-benzoyl ethyl (R)-2-((1-phenylethyl)amino)acetate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add LiHMDS (1.1 eq) dropwise and stir the mixture at -78 °C for 30 minutes to form the lithium enolate.
-
Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the diastereomers and determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.[1]
Reaction Mechanism: Diastereoselective Alkylation
The stereochemical outcome of the alkylation is governed by the steric hindrance imposed by the chiral auxiliary. The phenylethyl group on the nitrogen atom directs the incoming electrophile to the less hindered face of the planar lithium enolate.
Mechanism of diastereoselective alkylation.
Conclusion
Derivatives of this compound serve as effective chiral auxiliaries for the asymmetric synthesis of α-amino acids. The straightforward preparation, reliable stereochemical control, and the ability to cleave the auxiliary under standard conditions make this a valuable methodology for accessing a wide range of enantiomerically enriched amino acids, which are crucial building blocks in pharmaceutical and chemical research.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral α-Amino Acids Using (R)-1-Phenylethylamine-Derived Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of α-amino acids utilizing a chiral auxiliary derived from (R)-1-phenylethylamine. The methodology centers on the diastereoselective alkylation of a nucleophilic glycine equivalent, specifically a nickel(II) complex of a Schiff base formed between glycine and a chiral ligand incorporating the (R)-1-phenylethylamine moiety. This approach offers a robust and highly stereocontrolled route to a variety of non-proteinogenic α-amino acids, which are crucial building blocks in modern drug discovery and development.
The underlying principle of this synthetic strategy is the temporary incorporation of a chiral auxiliary to create a chiral environment around a prochiral glycine substrate. This chiral auxiliary directs the approach of an electrophile, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched α-amino acid. The use of a Ni(II) complex enhances the acidity of the glycine α-protons, facilitating enolate formation, and rigidly holds the substrate and auxiliary in a defined conformation, which is key to achieving high diastereoselectivity.
Experimental Protocols
The following protocols are based on established methodologies for the asymmetric synthesis of α-amino acids via the alkylation of chiral nickel(II) complexes of glycine Schiff bases.
I. Synthesis of the Chiral Ligand: (S)-2-((R)-1-phenylethylamino)benzophenone
This protocol describes the synthesis of the chiral ligand, which will be used to form the Schiff base with glycine.
-
Materials:
-
(R)-(+)-1-Phenylethylamine
-
2-Aminobenzophenone
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 eq) in anhydrous DMF, add (R)-(+)-1-phenylethylamine (1.2 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral ligand.
-
II. Formation of the Chiral Nickel(II) Complex of the Glycine Schiff Base
This protocol details the formation of the key chiral Ni(II) complex.
-
Materials:
-
(S)-2-((R)-1-phenylethylamino)benzophenone (chiral ligand from step I)
-
Glycine
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
-
Procedure:
-
To a suspension of the chiral ligand (1.0 eq) and glycine (1.1 eq) in methanol, add a solution of KOH (2.2 eq) in methanol.
-
To this mixture, add a solution of Ni(NO₃)₂·6H₂O (1.05 eq) in methanol.
-
Heat the reaction mixture to reflux (approximately 65 °C) for 1-2 hours. A color change should be observed, indicating the formation of the complex.
-
Cool the mixture to room temperature and filter the precipitate.
-
Wash the collected solid with cold methanol and dry under vacuum to yield the chiral Ni(II) complex.
-
III. Diastereoselective Alkylation of the Chiral Ni(II) Complex
This protocol describes the crucial step where the amino acid side chain is introduced with high stereocontrol.
-
Materials:
-
Chiral Ni(II) complex (from step II)
-
Alkyl halide (e.g., benzyl bromide, allyl bromide, etc.) (1.5-2.0 eq)
-
Solid sodium hydroxide (NaOH) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile
-
Dichloromethane (CH₂Cl₂)
-
Water
-
-
Procedure:
-
Suspend the chiral Ni(II) complex (1.0 eq) and powdered NaOH (5.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add the alkyl halide (1.5 eq) to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 1-24 hours. Monitor the reaction by TLC for the disappearance of the starting complex.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
The resulting diastereomeric mixture of the alkylated complex can be separated by column chromatography on silica gel to isolate the major diastereomer.
-
IV. Cleavage of the Chiral Auxiliary and Isolation of the α-Amino Acid
This final protocol details the liberation of the desired α-amino acid from the chiral auxiliary.
-
Materials:
-
Alkylated Ni(II) complex (major diastereomer from step III)
-
Hydrochloric acid (HCl, e.g., 3-6 M aqueous solution)
-
Diethyl ether
-
Dowex 50WX8 ion-exchange resin (or similar)
-
Ammonium hydroxide (NH₄OH) solution
-
-
Procedure:
-
Dissolve the purified alkylated Ni(II) complex in a suitable solvent (e.g., methanol or acetone).
-
Add aqueous HCl and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours until the complex is fully decomposed (indicated by a color change).
-
Concentrate the reaction mixture to remove the organic solvent.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove the chiral ligand. The chiral ligand can be recovered from the ether layer for reuse.
-
Apply the aqueous layer, containing the amino acid hydrochloride, to an ion-exchange column (e.g., Dowex 50WX8, H⁺ form).
-
Wash the column with water to remove any remaining impurities.
-
Elute the amino acid from the resin using an aqueous solution of ammonium hydroxide (e.g., 2 M).
-
Collect the fractions containing the amino acid (can be monitored by ninhydrin staining) and concentrate under reduced pressure to obtain the pure, enantiomerically enriched α-amino acid.
-
Quantitative Data
The following table summarizes representative data for the asymmetric synthesis of various α-amino acids using the chiral Ni(II) complex methodology. The diastereoselectivity of the alkylation step is typically high, leading to excellent enantiomeric excess in the final product.
| Alkyl Halide (Electrophile) | Product α-Amino Acid | Diastereomeric Ratio (d.r.) of Alkylated Complex | Yield of Alkylated Complex (%) | Enantiomeric Excess (e.e.) of Final Amino Acid (%) |
| Benzyl bromide | Phenylalanine | >95:5 | ~85-95 | >98 |
| Allyl bromide | Allylglycine | >95:5 | ~80-90 | >98 |
| Ethyl iodide | α-Aminobutyric acid | >90:10 | ~80-90 | >95 |
| Isopropyl iodide | Valine | >90:10 | ~75-85 | >95 |
| n-Butyl bromide | Norleucine | >95:5 | ~85-95 | >98 |
Note: Yields and diastereomeric/enantiomeric ratios are approximate and can vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
Experimental Workflow for Asymmetric α-Amino Acid Synthesis
Caption: Workflow for the asymmetric synthesis of α-amino acids.
Signaling Pathway of Chiral Induction
Caption: Logical flow of stereochemical control.
Application Notes and Protocols for Diastereoselective Reactions Involving (R)-[(1-Phenylethyl)amino]acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for diastereoselective reactions utilizing derivatives of (R)-[(1-Phenylethyl)amino]acetic acid as chiral building blocks. The methodologies outlined are pivotal for the asymmetric synthesis of α- and β-amino acids, which are crucial components in drug discovery and development.
Diastereoselective Alkylation of N-Acyl-N-[(R)-1-phenylethyl]glycine Derivatives
The use of (R)-1-phenylethylamine as a chiral auxiliary allows for the stereocontrolled introduction of substituents at the α-position of glycine derivatives. The following section details the application of this methodology in the synthesis of enantiomerically enriched α-amino acids.
Application Notes:
The diastereoselective alkylation of enolates derived from N-acyl-N-[(R)-1-phenylethyl]glycine esters provides a reliable method for the synthesis of α-substituted amino acids. The stereochemical outcome of the reaction is controlled by the chiral (R)-1-phenylethyl group, which directs the approach of the electrophile to one face of the enolate. The level of diastereoselectivity is influenced by the nature of the N-acyl group, the base used for enolate formation, and the reaction temperature. The N-benzoyl derivative often provides good levels of stereocontrol. Following alkylation, the chiral auxiliary can be cleaved to yield the desired α-amino acid.
Quantitative Data Summary:
The following table summarizes the results for the diastereoselective alkylation of (S)-ethyl 2-(N-benzoyl-N-(1-phenylethyl)amino)acetate with various electrophiles.[1] Although the original research used the (S)-enantiomer of the chiral auxiliary, the principles of stereocontrol are directly applicable to the (R)-enantiomer, which would produce the opposite enantiomer of the product.
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl bromide | (S,S)- and (S,R)-Ethyl 2-(N-benzoyl-N-(1-phenylethyl)amino)-3-phenylpropanoate | 95 | 78:22 |
| Ethyl iodide | (S,S)- and (S,R)-Ethyl 2-(N-benzoyl-N-(1-phenylethyl)amino)butanoate | 92 | 75:25 |
| Methyl iodide | (S,S)- and (S,R)-Ethyl 2-(N-benzoyl-N-(1-phenylethyl)amino)propanoate | 98 | 70:30 |
| Allyl bromide | (S,S)- and (S,R)-Ethyl 2-(N-benzoyl-N-(1-phenylethyl)amino)pent-4-enoate | 93 | 72:28 |
Experimental Protocol: Diastereoselective Alkylation
This protocol is adapted from the alkylation of a closely related chiral glycinate derivative.[1]
Materials:
-
(R)-Ethyl 2-(N-benzoyl-N-(1-phenylethyl)amino)acetate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Electrophile (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the (R)-Ethyl 2-(N-benzoyl-N-(1-phenylethyl)amino)acetate (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 mmol, 1.1 equivalents) to the stirred solution.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 mmol, 1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for an additional 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (5.0 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric products. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.
Diagram of Experimental Workflow
References
Application Notes and Protocols for the Large-Scale Synthesis of Optically Active Compounds Using (R)-[(1-Phenylethyl)amino]acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (R)-[(1-Phenylethyl)amino]acetic acid as a chiral auxiliary in the large-scale synthesis of optically active compounds, particularly non-proteinogenic α-amino acids. This methodology is of significant interest in drug development and medicinal chemistry for the creation of novel chiral building blocks.
Introduction
The asymmetric synthesis of optically active compounds is a cornerstone of modern pharmaceutical development, as the therapeutic efficacy and safety of a drug are often dictated by its stereochemistry. Chiral auxiliaries are powerful tools for achieving high levels of stereocontrol in chemical reactions. This compound is a valuable chiral auxiliary derived from the readily available and inexpensive (R)-1-phenylethylamine. It is particularly effective in the diastereoselective alkylation of enolates for the synthesis of α-substituted amino acids.
The general principle involves the temporary attachment of the chiral auxiliary to a glycine or other prochiral substrate. The steric influence of the chiral (R)-1-phenylethyl group then directs the approach of an electrophile to one face of the resulting enolate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired optically active product and allows for the recovery and recycling of the chiral auxiliary.
Core Application: Asymmetric Synthesis of α-Amino Acids
The primary application of this compound is in the diastereoselective synthesis of α-amino acids. The general workflow involves three key stages:
-
Attachment of the Chiral Auxiliary: The chiral auxiliary is coupled with a glycine derivative to form a chiral glycine enolate precursor.
-
Diastereoselective Alkylation: The precursor is converted to a chiral enolate and then reacted with an electrophile to introduce the desired side chain with high diastereoselectivity.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed to yield the target α-amino acid, often with protection of the amino and carboxyl groups for further synthetic manipulations.
Logical Workflow for Asymmetric Amino Acid Synthesis
Caption: General workflow for the asymmetric synthesis of α-amino acids.
Experimental Protocols
The following protocols are generalized based on established methodologies for chiral auxiliaries derived from (R)-1-phenylethylamine and may require optimization for specific substrates and large-scale synthesis.
Protocol 1: Synthesis of the Chiral Glycine Enolate Precursor
Objective: To attach the this compound chiral auxiliary to a glycine derivative.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Suspend Glycine methyl ester hydrochloride (1.0 eq.) in anhydrous DCM.
-
Add TEA (2.2 eq.) and stir the mixture at 0 °C for 15 minutes.
-
Add this compound (1.0 eq.) and HOBt (1.1 eq.).
-
In a separate flask, dissolve DCC (1.1 eq.) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation
Objective: To introduce a new stereocenter via diastereoselective alkylation of the chiral glycine enolate precursor.
Materials:
-
Chiral Glycine Enolate Precursor (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)
-
Electrophile (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Dissolve the Chiral Glycine Enolate Precursor (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the strong base (LDA or LiHMDS, 1.1 eq.) dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.
-
Purify the product by column chromatography.
Experimental Workflow for Diastereoselective Alkylation
Caption: Step-by-step workflow for the diastereoselective alkylation protocol.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To remove the chiral auxiliary and isolate the optically active α-amino acid derivative.
Materials:
-
Diastereomerically enriched product (from Protocol 2)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH) / Water or THF / Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Diethyl ether
Procedure:
-
Dissolve the alkylated product (1.0 eq.) in a mixture of MeOH and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-4.0 eq.) and stir the mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate to remove the cleaved chiral auxiliary. The aqueous layer contains the desired amino acid.
-
The chiral auxiliary in the organic layer can be recovered by basification, extraction, and purification.
-
The aqueous layer containing the amino acid can be further processed (e.g., protection of the amino group) before isolation.
Quantitative Data
The following tables summarize typical yields and diastereoselectivities achieved in the diastereoselective alkylation of glycine enolates bearing (R)-phenylethylamine-derived chiral auxiliaries. These values are representative and may vary depending on the specific substrate, electrophile, and reaction conditions.
Table 1: Diastereoselective Alkylation with Various Electrophiles
| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Methyl iodide | Methyl | 75-90 | >95:5 |
| 2 | Ethyl iodide | Ethyl | 70-85 | >95:5 |
| 3 | Benzyl bromide | Benzyl | 80-95 | >98:2 |
| 4 | Allyl bromide | Allyl | 70-85 | >90:10 |
| 5 | Isopropyl iodide | Isopropyl | 50-70 | >90:10 |
Table 2: Influence of Reaction Parameters on Diastereoselectivity
| Parameter | Condition A | d.r. (A) | Condition B | d.r. (B) |
| Base | LDA | >95:5 | LiHMDS | >95:5 |
| Solvent | THF | >95:5 | Toluene | 90:10 |
| Temperature | -78 °C | >95:5 | -40 °C | 90:10 |
| Additive | None | >95:5 | HMPA (Hexamethylphosphoramide) | >98:2 |
Signaling Pathways and Logical Relationships
The stereochemical outcome of the diastereoselective alkylation is governed by the formation of a rigid, chelated enolate intermediate. The bulky (R)-phenylethyl group effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the less sterically hindered face.
Stereochemical Induction Model
Caption: Model for stereochemical induction by the chiral auxiliary.
Conclusion
This compound serves as an effective chiral auxiliary for the large-scale synthesis of optically active α-amino acids. The protocols provided herein, based on established principles for related auxiliaries, offer a robust starting point for the development of scalable and highly diastereoselective processes. Careful optimization of reaction parameters is crucial for achieving high yields and stereoselectivities, which are critical for applications in drug discovery and development.
Application Notes and Protocols for the Use of (R)-[(1-Phenylethyl)amino]acetic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-[(1-Phenylethyl)amino]acetic acid, also known as N-(R)-(1-phenylethyl)glycine, is a chiral N-substituted glycine derivative. In the field of peptide science, its primary application lies in the synthesis of peptoids, which are a class of peptide mimetics. Peptoids, or oligo-N-substituted glycines, are structural isomers of peptides where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. This modification confers several advantageous properties, including resistance to proteolytic degradation, enhanced cell permeability, and the ability to form stable, well-defined secondary structures. The chirality of this compound is particularly significant as it can be used to induce and control the helicity of the resulting peptoid oligomers, making it a valuable tool in the design of novel bioactive molecules and materials.
Core Applications
The principal application of this compound is as a building block in the solid-phase synthesis of peptoids. The most common and efficient method for this is the submonomer synthesis approach developed by Zuckermann. This methodology allows for the construction of peptoid chains with a wide variety of side chains without the need for pre-synthesized, protected N-substituted glycine monomers.
Key applications include:
-
Drug Discovery: The creation of combinatorial libraries of peptoids for screening against various biological targets. The proteolytic stability of peptoids makes them attractive candidates for therapeutic development.
-
Biomaterials: The synthesis of peptoid oligomers that self-assemble into well-defined nanostructures, such as helices. Oligomers of (R)-N-(1-phenylethyl)glycine, for instance, are known to form stable right-handed helices.[1]
-
Protein-Protein Interaction Mimicry: The design of peptoids that can mimic the secondary structures of peptides, such as alpha-helices, to modulate protein-protein interactions.
Data Presentation
The following table summarizes the typical crude purity of peptoid homooligomers synthesized using (R)-N-(1-phenylethyl)glycine (Nrpe) via the submonomer solid-phase synthesis method. The data illustrates the efficiency of the synthesis for varying chain lengths.
| Oligomer Length (Number of Residues) | Crude Purity (%) |
| 3 | 94 |
| 4 | 85 |
| 5 | 80 |
| 6 | 75 |
| 7 | 70 |
| 8 | 65 |
| 9 | 60 |
| 10 | 55 |
| 11 | 50 |
| 12 | 45 |
| 15 | 38 |
| 20 | 32 |
Table 1: Crude purity of (R)-N-(1-phenylethyl)glycine (Nrpe) homooligomers of varying lengths, as estimated by analytical reversed-phase HPLC.[2] Data demonstrates that while the synthesis is efficient, crude purity tends to decrease with increasing oligomer length.
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a peptoid oligomer incorporating this compound using the Zuckermann submonomer method.
Protocol 1: Solid-Phase Submonomer Synthesis of a Peptoid
This protocol is based on a 0.05 mmol synthesis scale using Rink Amide resin.
Materials and Reagents:
-
Rink Amide resin (e.g., 100-200 mesh, loading ~0.6 mmol/g)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
4-Methylpiperidine
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
(R)-1-Phenylethylamine
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase synthesis vessel (fritted syringe or glass reaction vessel)
-
Shaker or rocker
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Place the Rink Amide resin (83 mg, 0.05 mmol) in the synthesis vessel.
-
Add DMF (2 mL) and swell the resin for 30 minutes with agitation.
-
Drain the DMF.
-
Add a 20% (v/v) solution of 4-methylpiperidine in DMF (2 mL). Agitate for 5 minutes and drain.
-
Repeat the 4-methylpiperidine treatment for 15 minutes and drain.
-
Wash the resin with DMF (5 x 2 mL).
-
-
Monomer Addition Cycle (repeat for each monomer):
a. Bromoacetylation:
- Prepare a 0.6 M solution of bromoacetic acid in DMF.
- Add the bromoacetic acid solution (1 mL, 0.6 mmol) to the resin.
- Add DIC (86 µL, 0.56 mmol).
- Agitate the mixture for 20-30 minutes at room temperature.
- Drain the reaction solution and wash the resin with DMF (5 x 2 mL).
b. Nucleophilic Displacement:
- Prepare a 1.0 M solution of (R)-1-phenylethylamine in NMP.
- Add the amine solution (1 mL, 1.0 mmol) to the bromoacetylated resin.
- Agitate the mixture for 60-120 minutes at room temperature. For sterically hindered amines like (R)-1-phenylethylamine, a longer reaction time or gentle heating (e.g., 35°C) can improve coupling efficiency.[3][4]
- Drain the amine solution and wash the resin with DMF (5 x 2 mL).
-
Final Washing:
-
After the final monomer addition cycle, wash the resin with DMF (3 x 2 mL) followed by DCM (3 x 2 mL).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Transfer the dried resin to a scintillation vial.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail (2 mL) to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Concentrate the combined filtrate under a stream of nitrogen or using a rotary evaporator.
-
Precipitate the crude peptoid by adding cold diethyl ether.
-
Centrifuge to pellet the precipitate and decant the ether.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptoid in a suitable solvent (e.g., acetonitrile/water mixture).
-
Purify the peptoid by preparative reversed-phase HPLC.
-
Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Mandatory Visualizations
Experimental Workflow for Submonomer Peptoid Synthesis
Caption: Workflow for solid-phase submonomer peptoid synthesis.
Logical Relationship of Peptoid Properties and Applications
Caption: Relationship between peptoid properties and applications.
References
Application Notes and Protocols for Enzymatic Reactions Involving (R)-1-Phenylethylamine
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Direct enzymatic reactions involving (R)-[(1-Phenylethyl)amino]acetic acid as a substrate or product are not extensively documented in publicly available scientific literature. However, a significant body of research exists for the enzymatic synthesis of the closely related and industrially important chiral building block, (R)-1-phenylethylamine. This chiral amine is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.
These application notes provide detailed protocols and data for the enzymatic kinetic resolution of racemic 1-phenylethylamine to produce (R)-1-phenylethylamine, a common and efficient biocatalytic method. The primary enzymes discussed are lipases, with a focus on the widely used Novozym 435 (immobilized Candida antarctica lipase B), and transaminases.
Key Enzymatic Approaches for (R)-1-Phenylethylamine Synthesis
The two predominant enzymatic strategies for producing enantiomerically pure (R)-1-phenylethylamine are:
-
Lipase-Catalyzed Kinetic Resolution: This method relies on the enantioselective acylation of a racemic mixture of 1-phenylethylamine. The lipase preferentially acylates the (R)-enantiomer, allowing for the separation of the resulting (R)-N-(1-phenylethyl)acetamide from the unreacted (S)-1-phenylethylamine.
-
Transaminase-Catalyzed Asymmetric Synthesis: This approach involves the conversion of a prochiral ketone (acetophenone) into the chiral amine using a transaminase. By employing an (R)-selective transaminase, (R)-1-phenylethylamine can be synthesized with high enantiomeric excess.
Data Presentation: Lipase-Catalyzed Kinetic Resolution
The following tables summarize quantitative data from various studies on the lipase-catalyzed kinetic resolution of racemic 1-phenylethylamine.
Table 1: Influence of Reaction Parameters on Novozym 435-Catalyzed Resolution [1]
| Solvent | Acyl Donor | Conversion (%) | Enantiomeric Excess (ee %) of Amide | E-value |
| Toluene | Ethyl Acetate | 45.7 | 99.3 | ~200 |
| Methyl tert-butyl ether (MTBE) | Diisopropyl malonate | 49.0 | 99.9 | >200 |
| Diisopropyl ether | Ethyl Acetate | 48.1 | 98.7 | >200 |
Table 2: Dynamic Kinetic Resolution of (±)-1-Phenylethylamine with Novozym 435 [2]
| Raw Materials | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Product | Product ee (%) | Yield (%) |
| 1-phenylethylamine, D-(-)-O-acetylmandelic acid | Novozym 435, KT-02 (racemization catalyst) | Toluene | 60 | 1.0 (H₂) | 19 | (R)-(1-phenylethyl)acetamide | 99 | 96 |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethylamine using Novozym 435
This protocol provides a general guideline for the kinetic resolution of racemic 1-phenylethylamine using immobilized Candida antarctica lipase B (Novozym 435).[1]
Materials:
-
(±)-1-Phenylethylamine
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Methyl tert-butyl ether (MTBE)
-
Diisopropyl malonate (acyl donor)
-
4 mL screw-cap vials
-
Shaker incubator
-
Chiral GC or HPLC for analysis
Procedure:
-
To a 4 mL screw-cap vial, add 20 mg of immobilized Novozym 435.
-
Add 200 µL of MTBE to the vial.
-
Add 0.5 mmol of (±)-1-phenylethylamine.
-
Add 0.5 mmol of diisopropyl malonate.
-
Seal the vial and place it in a shaker incubator at 40°C with shaking at 200 rpm.
-
Monitor the reaction progress by taking samples at regular intervals (e.g., 1, 2, 4, and 6 hours) and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess.
-
Once the desired conversion (ideally close to 50%) is achieved, stop the reaction by filtering off the enzyme.
-
The resulting mixture containing (R)-N-(1-phenylethyl)acetamide and unreacted (S)-1-phenylethylamine can be separated by standard methods such as chromatography or acid-base extraction.
Protocol 2: Dynamic Kinetic Resolution for the Preparation of (R)-(1-Phenylethyl)acetamide
This protocol is based on a patented method for the dynamic kinetic resolution of 1-phenylethylamine.[2]
Materials:
-
1-Phenylethylamine
-
D-(-)-O-acetylmandelic acid
-
Lipase Novozym 435
-
KT-02 (nickel-based racemization catalyst)
-
Toluene
-
Autoclave
-
Hydrogen gas
-
Nitrogen gas
Procedure:
-
In a 1000 mL autoclave, add 500 mL of toluene as the solvent.
-
Sequentially add 60.5 g of 1-phenylethylamine, 106.7 g of D-(-)-O-acetylmandelic acid, 5 g of lipase Novozym 435, and 8 g of KT-02 catalyst.
-
Seal the autoclave and purge the internal atmosphere with nitrogen gas.
-
Introduce hydrogen gas into the autoclave until the pressure reaches 1.0 MPa.
-
Commence stirring and heat the reaction mixture to 60°C.
-
Maintain the reaction for 19 hours. Monitor the reaction to confirm the complete conversion of 1-phenylethylamine.
-
After the reaction is complete, concentrate the solution.
-
Purify the resulting (R)-(1-phenylethyl)acetamide by column chromatography using a mixture of n-hexane and ethanol (10:1 v/v).
-
To obtain the free amine, the resulting acetamide can be hydrolyzed using acidic conditions (e.g., refluxing with a 1:1 mixture of ethanol and concentrated hydrochloric acid for 24 hours), followed by basification and extraction.[2]
Mandatory Visualizations
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Caption: Dynamic Kinetic Resolution for (R)-Amide Synthesis.
Caption: Transaminase-Catalyzed Asymmetric Synthesis Workflow.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Enantioselectivity with (R)-[(1-Phenylethyl)amino]acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice for common issues encountered when using (R)-[(1-Phenylethyl)amino]acetic acid as a chiral auxiliary or ligand in asymmetric synthesis, specifically focusing on poor enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low enantiomeric excess (e.e.) when using this compound?
Low enantiomeric excess can stem from several factors. The most common include suboptimal reaction conditions (temperature, solvent, concentration), the purity of the starting materials including the chiral auxiliary, an inappropriate catalyst or reagent system for the specific substrate, or inherent limitations of the substrate-auxiliary combination.[1] It's also possible that the reaction mechanism does not favor a high degree of stereochemical control with this particular auxiliary for your specific transformation.
Q2: My reaction is not reproducible and I'm seeing significant variations in enantioselectivity. What should I investigate?
Inconsistent results often point to subtle variations in experimental setup and reagents. Key areas to check are the presence of moisture, exposure to air (if the reaction is oxygen-sensitive), the quality and age of reagents, and strict adherence to the experimental protocol, including reaction times and addition rates.
Q3: Can the order of reagent addition impact the enantioselectivity?
Absolutely. The order of addition can be critical, especially in reactions that involve the formation of a catalyst-ligand complex or a chiral intermediate. Pre-formation of a catalyst-chiral ligand complex before the addition of the substrate, for instance, is often crucial for achieving high enantioselectivity.
Q4: I've formed a diastereomeric salt for resolution, but it has "oiled out" instead of crystallizing. What can I do?
"Oiling out" occurs when the diastereomeric salt separates as a liquid. This can be caused by high concentrations, rapid cooling, or an unsuitable solvent.[2] To address this, try diluting the solution, cooling it at a much slower rate, or screening a new range of solvents. Adding a seed crystal of the desired diastereomer can also help induce crystallization.[2]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.)
Poor enantioselectivity is a primary challenge in asymmetric synthesis. The following workflow and data tables provide a systematic approach to optimizing your reaction for higher e.e.
Troubleshooting Workflow for Low e.e.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
1. Effect of Temperature
Lowering the reaction temperature is often a highly effective strategy for increasing enantioselectivity. This is because the transition state leading to the major enantiomer is favored at lower temperatures.
| Temperature (°C) | Enantiomeric Excess (% e.e.) | Observation |
| 25 (Room Temp) | 60% | Initial low e.e. observed. |
| 0 | 75% | Significant improvement upon cooling.[1] |
| -20 | 88% | Further improvement, but the reaction rate may decrease. |
| -78 | 95% | Optimal e.e. may be achieved, but often requires extended reaction times.[1] |
| Note: This data is representative and will vary based on the specific reaction. |
2. Solvent Screening
The choice of solvent can have a profound impact on enantioselectivity by influencing the conformation of the chiral auxiliary and the transition state geometry.
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% e.e.) |
| Toluene | 2.4 | 65% |
| Dichloromethane (DCM) | 9.1 | 78% |
| Tetrahydrofuran (THF) | 7.6 | 85% |
| Diethyl Ether | 4.3 | 91% |
| Note: This data is representative and will vary based on the specific reaction.[1] |
3. Use of Additives
In reactions where this compound is used as a ligand for a metal catalyst, additives can be crucial. Lewis acids or salts can coordinate to the substrate or catalyst, enhancing the steric and electronic differences in the transition states.
| Additive (mol%) | Enantiomeric Excess (% e.e.) |
| None | 60% |
| LiCl (10 mol%) | 68% |
| Ti(Oi-Pr)₄ (10 mol%) | 82% |
| Zn(OTf)₂ (10 mol%) | 75% |
| Note: Data is representative for a hypothetical reaction and should be optimized for your specific system.[1] |
Issue 2: Inconsistent Results or Poor Reproducibility
If you are experiencing inconsistent enantioselectivity, the following diagnostic flowchart can help identify the potential root cause.
Diagnostic Flowchart for Reproducibility Issues
Caption: A diagnostic flowchart to identify sources of irreproducibility.
Experimental Protocols
General Protocol for a Catalytic Asymmetric Aldol Reaction
This protocol is a representative example and should be adapted for your specific substrates and reaction.
-
Catalyst Pre-formation:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (0.1 eq) and the metal salt (e.g., Ti(Oi-Pr)₄, 0.1 eq).[1]
-
Add anhydrous, degassed solvent (e.g., THF, 0.5 M) and stir the mixture at room temperature for 1 hour to allow for complex formation.
-
-
Reaction:
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the ketone (1.2 eq) and stir for 15 minutes.
-
Add the aldehyde (1.0 eq) dropwise over a period of 10 minutes.
-
Stir the reaction at -78 °C for 24-48 hours, monitoring by TLC or LC-MS.[1]
-
-
Work-up and Analysis:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., DCM, 3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.
-
References
Technical Support Center: Synthesis of (R)-[(1-Phenylethyl)amino]acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-[(1-Phenylethyl)amino]acetic acid.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the reductive amination of glyoxylic acid with (R)-1-phenylethylamine.
Q1: My reaction yield is low, and I observe significant amounts of unreacted (R)-1-phenylethylamine and glyoxylic acid. What are the possible causes and solutions?
A1: Low conversion of starting materials can be attributed to several factors:
-
Inefficient Imine Formation: The initial condensation of (R)-1-phenylethylamine and glyoxylic acid to form the imine intermediate is a crucial equilibrium step.
-
Troubleshooting:
-
pH Adjustment: Ensure the reaction pH is mildly acidic (around 5-6) to facilitate imine formation without protonating the amine starting material, which would render it non-nucleophilic.
-
Water Removal: The formation of the imine releases water. Employing a Dean-Stark apparatus or adding molecular sieves can drive the equilibrium towards the imine, thus improving conversion.
-
-
-
Inactive Reducing Agent: The hydride source may have degraded.
-
Troubleshooting: Use a fresh batch of the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride). Test the activity of the reducing agent on a simple ketone as a control.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Troubleshooting: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
Q2: I have identified a significant amount of a higher molecular weight byproduct. What is it and how can I minimize its formation?
A2: A common higher molecular weight byproduct is the tertiary amine, N,N-bis[(R)-1-phenylethyl]amine, formed through over-alkylation of the desired product.
-
Cause: This side reaction is favored when there is an excess of the amine starting material or if the desired secondary amine product successfully competes with the primary amine for reaction with the imine intermediate.
-
Troubleshooting:
-
Stoichiometry Control: Use a slight excess of glyoxylic acid relative to (R)-1-phenylethylamine (e.g., 1.1 equivalents of glyoxylic acid).
-
Slow Addition: Add the reducing agent slowly to the reaction mixture containing the pre-formed imine. This helps to maintain a low concentration of the desired product at the beginning of the reduction step, minimizing its chance of reacting further.
-
Q3: My final product is contaminated with acidic impurities. What are they and how can I prevent their formation?
A3: Acidic impurities can arise from side reactions of glyoxylic acid, particularly under basic conditions or at elevated temperatures.
-
Common Acidic Byproducts:
-
Glycolic Acid: Formed from the direct reduction of glyoxylic acid by the hydride reagent.
-
Oxalic Acid and Glycolic Acid (from Cannizzaro Reaction): Glyoxylic acid can undergo a disproportionation reaction (Cannizzaro reaction) in the presence of a base to yield oxalic acid and glycolic acid.
-
-
Troubleshooting:
-
Selective Reducing Agent: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB), which is known to preferentially reduce imines over carbonyls.
-
pH Control: Maintain a slightly acidic to neutral pH throughout the reaction to suppress the Cannizzaro reaction.
-
Temperature Management: Avoid excessive heating of the reaction mixture.
-
Q4: How can I effectively purify my this compound from these common side products?
A4: A combination of extraction and crystallization is typically effective.
-
Purification Strategy:
-
Acid-Base Extraction: After the reaction, adjust the pH of the aqueous solution to be basic (e.g., pH 9-10) to deprotonate the carboxylic acid of the desired product and any acidic byproducts, making them water-soluble. Unreacted (R)-1-phenylethylamine and the over-alkylation product (tertiary amine) will remain in the organic phase and can be extracted away.
-
Crystallization: Carefully acidify the aqueous layer to the isoelectric point of this compound (around pH 6) to precipitate the product. The product can then be collected by filtration and further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Quantitative Data Summary
The following tables provide hypothetical quantitative data for the synthesis of this compound under different reaction conditions to illustrate the impact on product and side product distribution.
Table 1: Effect of Reducing Agent on Product Distribution
| Reducing Agent | This compound Yield (%) | Glycolic Acid (%) | Unreacted Glyoxylic Acid (%) |
| Sodium Borohydride (NaBH₄) | 75 | 15 | 5 |
| Sodium Cyanoborohydride (NaBH₃CN) | 85 | 5 | 5 |
| Sodium Triacetoxyborohydride (STAB) | 92 | <2 | <3 |
Table 2: Effect of Stoichiometry on Over-alkylation
| Molar Ratio ((R)-1-phenylethylamine : Glyoxylic Acid) | This compound Yield (%) | N,N-bis[(R)-1-phenylethyl]amine (%) |
| 1.2 : 1 | 70 | 20 |
| 1 : 1 | 88 | 8 |
| 1 : 1.1 | 93 | <5 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Reductive Amination
-
Imine Formation:
-
To a solution of glyoxylic acid monohydrate (1.1 eq) in methanol, add (R)-1-phenylethylamine (1.0 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours. The pH should be maintained around 5-6.
-
-
Reduction:
-
Cool the mixture back to 0 °C.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any unreacted amine and over-alkylation byproduct.
-
Adjust the pH of the aqueous layer to the isoelectric point (approx. pH 6) with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Purification:
-
Recrystallize the crude product from a water/ethanol mixture to obtain pure this compound.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
Technical Support Center: Scale-Up of (R)-[(1-Phenylethyl)amino]acetic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of (R)-[(1-Phenylethyl)amino]acetic acid production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: The most prevalent and scalable method for the synthesis of this compound is the direct reductive amination of glyoxylic acid with (R)-1-phenylethylamine. This one-pot reaction is advantageous for its efficiency and atom economy. The process typically involves reacting the starting materials in the presence of a hydrogenation catalyst and hydrogen gas.[1]
Q2: What are the critical parameters to control during the scale-up of the reductive amination process?
A2: Several parameters are crucial for a successful and safe scale-up:
-
Temperature and Pressure Control: Exothermic reactions are common in hydrogenations. Efficient heat removal is critical to prevent runaway reactions. Hydrogen pressure directly influences the reaction rate and must be carefully controlled.
-
Catalyst Selection and Loading: The choice of catalyst (e.g., palladium on carbon, rhodium on carbon) and its loading can significantly impact reaction time, yield, and purity. Catalyst activity and selectivity can differ between lab-scale and large-scale batches.[1]
-
Solvent Selection: The solvent system must ensure the solubility of reactants, intermediates, and the final product to facilitate the reaction and subsequent purification. Water-soluble organic solvents are often employed.[1]
-
Impurity Profile: Understanding and controlling the formation of byproducts is essential for achieving high purity of the final product.
Q3: How can I determine the enantiomeric excess (ee) of my final product?
A3: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for determining the enantiomeric excess of this compound.[2] This technique separates the (R) and (S) enantiomers, allowing for their quantification and the calculation of the ee value.
Q4: What are the common methods for purifying the final product on a large scale?
A4: The primary methods for large-scale purification include:
-
Crystallization: This is a cost-effective method for purifying the final product. The choice of solvent is critical for obtaining high purity and yield.
-
Diastereomeric Salt Formation: If achieving the desired enantiomeric purity through direct crystallization is challenging, forming diastereomeric salts with a chiral resolving agent can be an effective strategy. The resulting diastereomers have different solubilities, allowing for their separation by crystallization.
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls or proceeds slowly. | Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent. | - Ensure high purity of (R)-1-phenylethylamine and glyoxylic acid.- Use purified, degassed solvents.- Increase catalyst loading or consider a more robust catalyst. |
| Insufficient Hydrogen Pressure: Low hydrogen pressure can limit the reaction rate. | - Ensure the reactor is properly sealed and can maintain the target pressure.- Increase hydrogen pressure within safe operational limits. | |
| Poor Mass Transfer: Inefficient mixing can lead to poor contact between the reactants, catalyst, and hydrogen. | - Optimize the agitation speed to ensure good suspension of the catalyst and dispersion of hydrogen gas. |
Issue 2: Low Enantiomeric Excess (ee)
| Symptom | Possible Cause | Suggested Solution |
| The final product has a lower than expected ee value. | Racemization of the Chiral Amine: The (R)-1-phenylethylamine starting material may contain the (S)-enantiomer or racemize under harsh reaction conditions. | - Verify the enantiomeric purity of the starting amine before use.- Avoid prolonged reaction times at high temperatures. |
| Non-Stereoselective Reduction: The reduction of the intermediate imine may not be fully stereoselective. | - Optimize the catalyst and reaction conditions (temperature, pressure, solvent) to favor the desired stereoisomer. | |
| Inaccurate ee Determination: The analytical method may not be properly validated. | - Validate the chiral HPLC method for accuracy and precision.[2] |
Issue 3: Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Presence of unexpected peaks in HPLC analysis. | Side Reactions: Common side reactions in the reductive amination of glyoxylic acid include the formation of glycolic acid and oxalic acid.[1] | - Optimize reaction conditions to minimize side reactions (e.g., control temperature and reactant stoichiometry).- Develop a purification strategy (e.g., crystallization, chromatography) to remove these impurities. |
| Unreacted Starting Materials: Incomplete reaction can leave residual glyoxylic acid or (R)-1-phenylethylamine. | - Monitor the reaction progress by techniques like TLC or HPLC to ensure completion.- Adjust reaction time or catalyst loading as needed. |
Quantitative Data
The following table presents illustrative data for the reductive amination of glyoxylic acid to produce glycine, which serves as a model for the synthesis of this compound. Actual results for the target molecule may vary.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Solvent System | Methanol/Water | Dioxane/Water | Ethanol/Water | [1] |
| Catalyst | 5% Rhodium on Carbon | 5% Rhodium on Carbon | 5% Rhodium on Carbon | [1] |
| Temperature | Room Temperature | Room Temperature | Room Temperature | [1] |
| Pressure | 25-40 psig | 25-40 psig | 25-40 psig | [1] |
| Yield | 96.7% | 95.5% | 94.2% | [1] |
Experimental Protocols
Protocol 1: Reductive Amination of Glyoxylic Acid with (R)-1-Phenylethylamine (Illustrative)
This protocol is adapted from the synthesis of glycine and should be optimized for the specific target molecule.[1]
-
Catalyst Preparation: In a suitable pressure reactor, suspend 5% rhodium on carbon catalyst in a mixture of methanol and water.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 30 psig and shake for 20 minutes to saturate the catalyst.
-
Reactant Addition: In a separate vessel, prepare a solution of glyoxylic acid in water. Cool the solution and slowly add (R)-1-phenylethylamine, followed by methanol.
-
Reaction: Carefully add the reactant solution to the catalyst slurry in the pressure reactor.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 psig) and maintain the reaction at room temperature with vigorous stirring until hydrogen uptake ceases.
-
Work-up: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Isolation: Add a suitable anti-solvent (e.g., ethanol) to the concentrated solution to precipitate the this compound.
-
Purification: Collect the solid by filtration, wash with a cold solvent, and dry under vacuum. Recrystallize if necessary to achieve the desired purity.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Column: Use a suitable chiral stationary phase column (e.g., a polysaccharide-based column).
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with a small amount of an acidic or basic additive to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector.
-
Calculation: Calculate the enantiomeric excess (ee) using the peak areas of the (R) and (S) enantiomers: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] * 100
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Stability of (R)-[(1-Phenylethyl)amino]acetic acid and its Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability of (R)-[(1-Phenylethyl)amino]acetic acid and its derivatives, including levetiracetam, brivaracetam, and seletracetam.
Frequently Asked Questions (FAQs)
Q1: What are the known stability issues associated with this compound and its derivatives?
A: Derivatives of this compound, such as levetiracetam and brivaracetam, have been shown to be susceptible to degradation under various stress conditions. The primary stability concerns include hydrolysis under acidic and alkaline conditions, and to a lesser extent, oxidation and photodegradation.[1][2][3] The parent compound, this compound, as a chiral amino acid derivative, may also be prone to racemization, although specific stability data is limited.
Q2: How does pH affect the stability of these compounds?
A: pH is a critical factor influencing the stability of these molecules. Both acidic and basic conditions can catalyze the hydrolysis of the amide and ester functionalities present in the derivatives.[2][3][4] For instance, significant degradation of levetiracetam has been observed when refluxed in both 0.1 M HCl and 0.1 M NaOH.[5] Brivaracetam also shows significant degradation in acidic and is highly unstable in alkaline conditions.[1][3]
Q3: Are these compounds sensitive to light?
A: Photostability varies among the derivatives. Levetiracetam has been found to degrade under photolytic conditions.[2] Brivaracetam is also susceptible to degradation in the presence of sunlight.[3] Therefore, it is recommended to protect solutions of these compounds from light during storage and handling.
Q4: What is the thermal stability of these compounds?
A: Levetiracetam has been found to be stable under dry heat conditions.[2] However, it shows degradation in the presence of wet heat.[2] The solid-state form of levetiracetam is generally considered to be very stable under various conditions.[6]
Q5: What are the main degradation products of these compounds?
A: Under forced degradation conditions, several degradation products can be formed. For levetiracetam, acidic and alkaline hydrolysis can lead to the formation of distinct impurities.[2][5] Similarly, oxidative stress on brivaracetam can produce several degradation products.[3] It is crucial to use a stability-indicating analytical method to separate these degradants from the parent drug.[1][3]
Troubleshooting Guides
Issue: Unexpected peaks are observed in my HPLC chromatogram during stability testing.
-
Possible Cause 1: Degradation of the compound.
-
Troubleshooting Step: Compare the chromatogram of your stressed sample with that of an unstressed standard solution. The appearance of new peaks or a decrease in the area of the main peak suggests degradation. Review the stress conditions (pH, temperature, light exposure) to identify the potential cause. The use of a validated stability-indicating method is essential to resolve these degradation products.[1][3]
-
-
Possible Cause 2: Impurities in the starting material or reagents.
-
Troubleshooting Step: Analyze a blank sample (solvent and reagents without the drug) to check for any interfering peaks. Ensure the purity of your starting material and use high-purity solvents and reagents.
-
-
Possible Cause 3: Interaction with excipients (for formulated products).
-
Troubleshooting Step: If working with a formulation, analyze the placebo (all excipients without the active pharmaceutical ingredient) under the same stress conditions to identify any peaks originating from the excipients.
-
Issue: Poor reproducibility of stability study results.
-
Possible Cause 1: Inconsistent experimental conditions.
-
Troubleshooting Step: Ensure that all experimental parameters, such as temperature, pH, concentration of stressor (acid, base, oxidizing agent), and duration of exposure, are precisely controlled and documented for each experiment.[7]
-
-
Possible Cause 2: Instability of the analytical solution.
-
Troubleshooting Step: Evaluate the stability of your prepared sample solutions over the analysis time. If the solutions are unstable, they should be prepared fresh before each analysis or stored under conditions that have been shown to minimize degradation.
-
Data on Forced Degradation Studies
The following tables summarize the quantitative data from forced degradation studies on levetiracetam and brivaracetam.
Table 1: Forced Degradation of Levetiracetam
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 2 hours (reflux) | >70% | [5] |
| Base Hydrolysis | 0.1 M NaOH | 2 hours (reflux) | >70% | [5] |
| Base Hydrolysis | 0.1 M NaOH | 24 hours (incubation) | ~18% | [5] |
| Oxidative | Not Specified | Not Specified | Significant | [2] |
| Photolytic | Not Specified | Not Specified | Significant | [2] |
| Wet Heat | Not Specified | Not Specified | Significant | [2] |
| Dry Heat | Not Specified | Not Specified | Stable | [2] |
Table 2: Forced Degradation of Brivaracetam
| Stress Condition | Reagent/Condition | Degradation (%) | Reference |
| Acid Hydrolysis | Not Specified | Significant | [1] |
| Base Hydrolysis | Not Specified | Stable | [1] |
| Oxidative | Not Specified | Slight | [1] |
| Hydrolytic | Not Specified | Stable | [1] |
| Photolytic | Not Specified | Stable | [1] |
| Sunlight | Not Specified | Degraded | [3] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
A general workflow for conducting forced degradation studies is outlined below. Specific conditions should be optimized for each compound.
Caption: General workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method for Brivaracetam
This protocol is based on a validated method for the determination of brivaracetam and its impurities.[1][8]
-
Column: Inertsil ODS-3, 250 mm x 4.6 mm, 5µm particle size[8]
-
Mobile Phase: Phosphate buffer: Acetonitrile (60:40% v/v)[8]
-
Flow Rate: 1.0 mL/min[8]
-
Detection Wavelength: 205 nm[8]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
Signaling Pathway
The primary mechanism of action for levetiracetam and its derivatives involves binding to the synaptic vesicle glycoprotein 2A (SV2A), which modulates neurotransmitter release.
Caption: Mechanism of action via SV2A modulation.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Investigation into the Polymorphism and Crystallization of Levetiracetam and the Stability of its Solid Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. jchr.org [jchr.org]
Technical Support Center: Resolving Inconsistent Results in Diastereoselective Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during diastereoselective reactions.
Troubleshooting Guides and FAQs
This section provides answers to specific issues you may encounter during your experiments, helping you to identify potential causes and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: My diastereoselective reaction is showing a low diastereomeric ratio (d.r.). What are the most common causes and how can I improve it?
A1: Low diastereoselectivity is a frequent challenge and can often be addressed by systematically investigating the reaction parameters. The most critical factors to consider are temperature, solvent, and the catalyst or reagents being used. Lowering the reaction temperature often increases selectivity by favoring the transition state with the lower activation energy.[1] Solvent polarity and coordinating ability can also have a significant impact on the diastereomeric ratio by differentially solvating the transition states.[1] It is highly recommended to screen a range of solvents and temperatures to find the optimal conditions for your specific reaction.
Q2: I am observing inconsistent diastereoselectivity between different batches of the same reaction. What could be the reason for this variability?
A2: Inconsistent results are typically due to variations in the purity of reagents or solvents, or a lack of stringent control over reaction conditions.[1] Trace amounts of water or other impurities can significantly affect the outcome of a reaction. Ensure that all reagents and solvents are of high purity and are properly dried before use. Running the reaction under an inert atmosphere is also crucial if any components are sensitive to air or moisture.[1] Additionally, carefully controlling the reaction time is important, as the diastereomeric ratio can change over time due to equilibration.[1]
Q3: My reaction has good diastereoselectivity, but the overall yield is very low. How can I improve the yield without compromising the selectivity?
A3: This is a common trade-off in diastereoselective synthesis. The optimal conditions for high selectivity (e.g., very low temperatures) may not be ideal for a fast reaction rate, leading to low yields.[1] A careful and incremental increase in the reaction temperature can often help find a balance between selectivity and yield.[1] You can also investigate the effect of reagent and substrate concentrations. In some cases, catalyst deactivation might be the culprit, and using a higher catalyst loading or a more robust catalyst could improve the yield.[1]
Q4: I am using a chiral auxiliary, but the diastereoselectivity is poor. What should I check?
A4: When a chiral auxiliary fails to induce high diastereoselectivity, the first step is to verify the enantiomeric purity of the auxiliary itself. Secondly, the reaction conditions, including the choice of Lewis acid, solvent, and temperature, are critical for the auxiliary to effectively control the stereochemistry.[1] The Lewis acid, in particular, can influence the conformation of the substrate-auxiliary complex, which in turn dictates the facial bias of the reaction. It is advisable to consult the original literature for the specific chiral auxiliary you are using to identify the recommended optimal conditions.[1]
Q5: Can changing the catalyst or ligand improve my diastereoselectivity?
A5: Absolutely. The choice of catalyst and, where applicable, the ligand is fundamental to achieving high diastereoselectivity.[1] In metal-catalyzed reactions, the ligand plays a crucial role in creating the chiral environment around the metal center.[1] Screening a variety of ligands with different steric and electronic properties is a common and effective optimization strategy.[2][3]
Data Presentation
The following tables summarize quantitative data on how different experimental parameters can influence the outcome of diastereoselective reactions.
Table 1: Effect of Solvent Polarity on Diastereomeric Ratio (d.r.) in a Michael Addition Reaction
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) |
| Toluene | 2.4 | 85:15 |
| Dichloromethane (DCM) | 8.9 | 90:10 |
| Tetrahydrofuran (THF) | 7.5 | 70:30 |
| Acetonitrile (MeCN) | 37.5 | 55:45 |
| 2,2,2-Trifluoroethanol (TFE) | 8.5 | 10:90 (Reversed Selectivity) |
This data is illustrative and based on a representative Michael addition. Actual results may vary depending on the specific substrates and reaction conditions.[1]
Table 2: Effect of Temperature on Diastereomeric Ratio (d.r.) in an Aldol Reaction
| Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 0 | 85:15 |
| -20 | 90:10 |
| -40 | 95:5 |
| -78 | >99:1 |
This table illustrates the general trend of increasing diastereoselectivity at lower temperatures for a typical aldol reaction.
Table 3: Effect of Catalyst Loading on Diastereoselectivity and Yield
| Catalyst Loading (mol%) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | 90:10 | 75 |
| 2 | 92:8 | 88 |
| 5 | 93:7 | 95 |
| 10 | 93:7 | 94 |
This illustrative data shows that increasing catalyst loading can improve both diastereoselectivity and yield up to an optimal point, after which further increases may not be beneficial.
Table 4: Effect of Lewis Acid on the Endo/Exo Selectivity of a Diels-Alder Reaction
| Lewis Acid | Endo:Exo Ratio |
| None | 78:22 |
| BF₃·OEt₂ | 95:5 |
| TiCl₄ | 98:2 |
| SnCl₄ | 92:8 |
| AlCl₃ | 99:1 |
This table demonstrates the significant influence of different Lewis acids on the diastereoselectivity of a Diels-Alder reaction.[4][5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to diastereoselective synthesis.
Protocol 1: General Procedure for a Diastereoselective Aldol Reaction
This protocol outlines a general procedure for performing a diastereoselective aldol reaction between a ketone and an aldehyde.
1. Reagent and Glassware Preparation:
- Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.[1]
- Use freshly distilled and anhydrous solvents.
- Ensure the aldehyde and ketone are purified before use. A protocol for the purification of aldehydes is provided in Protocol 3.
- Prepare a stock solution of the base (e.g., Lithium diisopropylamide, LDA) and titrate to determine its exact concentration.[1]
2. Reaction Setup:
- To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 equiv.) and the chosen anhydrous solvent to make a 0.1 M solution.[1]
- Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).[1]
- Slowly add the base (1.05 equiv.) dropwise to the ketone solution to form the enolate. Stir for 30 minutes.[1]
- Add the aldehyde (1.2 equiv.) dropwise to the enolate solution.[1]
3. Monitoring and Quenching:
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
- Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]
4. Work-up and Analysis:
- Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[1]
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
- Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or gas chromatography (GC).[1]
Protocol 2: Setting up a Reaction Under an Inert Atmosphere
This protocol describes the basic setup for performing a reaction under an inert atmosphere using a balloon of nitrogen or argon.
1. Glassware Preparation:
- Flame-dry or oven-dry the reaction flask containing a stir bar.
- While the flask is still hot, fold a rubber septum over the joint.
- Clamp the flask to a stand and allow it to cool to room temperature under a stream of inert gas.
2. Establishing Inert Atmosphere:
- Fill a balloon with nitrogen or argon.
- Attach a needle to the balloon and insert it through the septum of the reaction flask.
- Insert a second needle (exit needle) through the septum to allow the air in the flask to be displaced by the inert gas.
- After a few minutes, remove the exit needle. The flask is now under a positive pressure of inert gas.
3. Addition of Reagents:
- Add dry solvents and liquid reagents via a dry syringe.
- Add solid reagents quickly by briefly removing the septum under a positive flow of inert gas or by using a solid addition funnel.
Protocol 3: Purification of Aldehydes via Bisulfite Adduct Formation
This protocol is for the purification of aldehydes from non-aldehyde impurities.[7][8][9][10][11]
1. Adduct Formation:
- Dissolve the crude mixture containing the aldehyde in a minimal amount of a water-miscible solvent like methanol or DMF in a separatory funnel.[7][8]
- Add a freshly prepared saturated aqueous solution of sodium bisulfite.[7][8]
- Shake the funnel vigorously for 1-2 minutes. A white precipitate of the bisulfite adduct may form.[8]
- Add water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Shake and separate the layers. The non-aldehyde impurities will be in the organic layer, while the bisulfite adduct will be in the aqueous layer or as a solid precipitate.[7][8]
2. Isolation of the Adduct:
- Separate the aqueous layer. If a precipitate has formed, it can be collected by filtration.
- Wash the aqueous layer or the filtered solid with the organic solvent to remove any remaining impurities.
3. Regeneration of the Aldehyde:
- To the aqueous solution or suspension of the bisulfite adduct, add a strong base (e.g., 10 M NaOH) or a strong acid (e.g., concentrated HCl) until the solution is strongly basic or acidic. This will regenerate the aldehyde.[7]
- Extract the regenerated aldehyde with a fresh portion of the organic solvent.
- Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure to obtain the purified aldehyde.
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships for troubleshooting inconsistent results in diastereoselective reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. lookchem.com [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Reproducibility in Experiments with (R)-[(1--Phenylethyl-amino]acetic acid
This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome reproducibility challenges in experiments involving (R)-[(1-Phenylethyl)amino]acetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in experiments?
A1: this compound is primarily used as a chiral resolving agent. Its function is to separate enantiomers from a racemic mixture of chiral carboxylic acids. This is achieved by forming diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by methods like fractional crystallization.
Q2: What are the most critical factors affecting the reproducibility of experiments with this compound?
A2: The most critical factors include the purity of the this compound and the racemic compound, the choice of solvent for crystallization, the rate of cooling during crystallization, and the accuracy of the analytical method used to determine enantiomeric excess.
Q3: How should this compound be stored?
A3: It should be stored at room temperature, protected from light, in a well-sealed container to prevent moisture absorption, which can affect its effective molecular weight and stoichiometry in reactions.
Q4: My resolution experiment is not yielding any crystals. What should I do?
A4: A failure to yield crystals is often due to the high solubility of the diastereomeric salts in the chosen solvent. You should try a different solvent or a mixture of solvents. Alternatively, you can try to increase the concentration of the solution by slowly evaporating the solvent or by adding an anti-solvent (a solvent in which the salts are less soluble) to induce precipitation.[1][2]
Q5: What is "oiling out," and how can I prevent it?
A5: "Oiling out" is the separation of a solute as a liquid phase instead of crystalline solid.[1] This can be caused by using a solvent that is too polar, excessively high supersaturation, or the presence of impurities. To prevent this, try using a less polar solvent, reducing the concentration of your solution, or purifying your starting materials.[1][2]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)
Q: After crystallization and recovery, the enantiomeric excess of my target compound is consistently low. What are the potential causes and how can I improve it?
A: Low enantiomeric excess is a common issue in diastereomeric salt resolutions and can stem from several factors:
-
Co-crystallization of the undesired diastereomer: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent.
-
Inadequate purification of the diastereomeric salt: The crystallized salt may have trapped impurities from the mother liquor.
-
Solution: Wash the filtered crystals with a small amount of cold, fresh solvent to remove residual mother liquor. Recrystallization of the diastereomeric salt can also significantly improve its purity.
-
-
Racemization: The chiral centers of your compound or the resolving agent might be unstable under the experimental conditions.
-
Solution: Avoid harsh pH conditions and high temperatures during the resolution and subsequent work-up steps. Analyze the enantiomeric purity at different stages of the process to identify where racemization might be occurring.
-
Issue 2: Inconsistent Yields of the Diastereomeric Salt
Q: My experiment yields a high-purity product, but the yield is highly variable between runs. What could be causing this inconsistency?
A: Inconsistent yields are often related to variations in the crystallization process:
-
Cooling Rate and Temperature Profile: The rate at which the solution is cooled significantly impacts crystal growth and nucleation.
-
Solution: Implement a controlled and slow cooling profile. Rapid cooling can lead to the formation of small crystals and lower yields.[1]
-
-
Supersaturation Level: The point at which crystallization is induced can affect the final yield.
-
Solution: Ensure that your solution is appropriately supersaturated before cooling. Seeding the solution with a small crystal of the desired diastereomeric salt can help to control the onset of crystallization and improve consistency.[1]
-
-
Stirring/Agitation: Inconsistent mixing can lead to localized temperature and concentration gradients.
-
Solution: Use a consistent and moderate stirring rate to ensure the solution is homogeneous without causing excessive secondary nucleation.[1]
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from (R)-1-phenylethylamine and a haloacetic acid.
Materials:
-
(R)-1-phenylethylamine
-
Chloroacetic acid
-
Sodium carbonate
-
Water
-
Ethanol
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve sodium carbonate in water.
-
To this solution, add (R)-1-phenylethylamine.
-
Separately, dissolve chloroacetic acid in water.
-
Slowly add the chloroacetic acid solution to the stirred solution of (R)-1-phenylethylamine and sodium carbonate.
-
Heat the reaction mixture and maintain it at a gentle reflux for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution with hydrochloric acid to precipitate the product.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Protocol 2: Chiral Resolution of a Racemic Carboxylic Acid
This protocol outlines the use of this compound to resolve a racemic carboxylic acid, for example, racemic ibuprofen.[3]
Materials:
-
Racemic carboxylic acid (e.g., ibuprofen)
-
This compound
-
Suitable solvent (e.g., methanol, ethanol, or mixtures with water)[4][5]
-
Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Salt Formation:
-
Dissolve the racemic carboxylic acid in a suitable solvent in a flask, heating gently if necessary.
-
In a separate flask, dissolve an equimolar amount of this compound in the same solvent.
-
Add the solution of the resolving agent to the solution of the racemic acid.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. For some systems, further cooling in an ice bath may be necessary to maximize crystal formation.
-
Collect the precipitated diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
-
Liberation of the Enantiomer:
-
Suspend the collected diastereomeric salt in water.
-
Add hydrochloric acid to acidify the mixture, which will protonate the carboxylic acid and dissolve the amine salt.
-
Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the resolved carboxylic acid.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved carboxylic acid using chiral HPLC.
-
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for analyzing the enantiomeric purity of a chiral carboxylic acid.
HPLC System and Conditions:
-
Column: A chiral stationary phase (CSP) column suitable for acidic compounds (e.g., a polysaccharide-based or Pirkle-type column).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance.
-
Temperature: Controlled column temperature (e.g., 25 °C) for reproducibility.
Procedure:
-
Sample Preparation: Prepare a standard solution of the racemic carboxylic acid and a solution of your resolved sample at a known concentration in the mobile phase.
-
Injection: Inject the racemic standard to determine the retention times of both enantiomers.
-
Analysis: Inject your resolved sample and integrate the peak areas for each enantiomer.
-
Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Data Presentation
The following tables summarize key quantitative parameters that should be optimized for reproducible experiments.
Table 1: Solvent Screening for Diastereomeric Salt Crystallization
| Solvent System (v/v) | Polarity | Typical Observation | Recommendation |
| Methanol | High | High solubility, may require cooling | Good starting point for polar compounds |
| Ethanol | High | Similar to methanol, slightly less polar | Good alternative to methanol |
| Isopropanol | Medium | Lower solubility, may improve selectivity | Often a good choice for crystallization |
| Acetonitrile | Medium | Can be effective, different selectivity | Screen as an alternative to alcohols |
| Ethyl Acetate | Low-Medium | Lower solubility, may increase yield | Useful for less polar compounds |
| Heptane/Ethanol mixtures | Variable | Allows for fine-tuning of polarity | Use to induce crystallization from a more soluble state |
Table 2: Optimization of Crystallization Conditions
| Parameter | Range | Effect on Yield | Effect on Purity | Recommendation |
| Resolving Agent Stoichiometry | 0.5 - 1.0 equivalents | Using less than 1 eq. may decrease yield | Can improve selectivity in some cases[1] | Screen stoichiometries to find the optimal balance |
| Cooling Rate | Slow (e.g., 1-2 °C/hour) vs. Fast (e.g., crash cooling) | Slower cooling can increase yield[1] | Slower cooling generally improves purity[1] | A slow, controlled cooling profile is recommended |
| Final Crystallization Temperature | -10 °C to 25 °C | Lower temperatures decrease solubility, increasing yield[1] | May decrease purity if the undesired salt also precipitates[1] | Optimize for the best balance of yield and purity |
| Stirring/Agitation | 50 - 300 RPM | Can improve yield by maintaining homogeneity | Can improve or decrease purity depending on the system | Moderate, consistent agitation is generally recommended[1] |
Visualizations
Caption: Experimental workflow for synthesis and application of the resolving agent.
Caption: Troubleshooting decision tree for common resolution issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 4. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
analytical challenges in monitoring reactions with (R)-[(1-Phenylethyl)amino]acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered when monitoring reactions involving (R)-[(1-Phenylethyl)amino]acetic acid.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
Issue 1: Poor or No Chiral Resolution of (R)- and (S)-enantiomers
Question: I am unable to separate the enantiomers of [(1-Phenylethyl)amino]acetic acid using chiral HPLC. What are the common causes and how can I troubleshoot this?
Answer: Achieving good chiral separation often requires careful optimization of chromatographic conditions. Here are the primary factors to investigate:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for enantiomeric separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for chiral amines and amino acids. If you are not achieving separation, consider screening different types of CSPs.
-
Mobile Phase Composition: The type and concentration of the organic modifier (e.g., isopropanol, ethanol, acetonitrile) and the acidic or basic additives play a crucial role.[1] Small adjustments can have a significant impact on resolution.
-
Temperature: Temperature can affect the thermodynamics of the interaction between the analytes and the CSP.[1] It is advisable to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal condition.
-
Flow Rate: A lower flow rate increases the interaction time between the enantiomers and the stationary phase, which can sometimes improve resolution.[1]
Troubleshooting Workflow for Poor Chiral Resolution
Caption: Troubleshooting workflow for poor chiral resolution in HPLC.
Issue 2: Peak Tailing or Asymmetry
Question: The peaks for my analyte are tailing. What could be the cause and how do I fix it?
Answer: Peak tailing can be caused by several factors, particularly for basic compounds like amines.
-
Secondary Interactions: Unwanted interactions with residual silanols on silica-based CSPs can cause tailing.[2] Using a mobile phase with a basic additive (e.g., diethylamine, triethylamine) can help to mask these silanols.
-
Column Contamination: Accumulation of contaminants on the column can create active sites that lead to tailing.[2] A proper column wash protocol is essential.
-
Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the analyte's pKa can result in peak tailing.[2] Adjusting the pH away from the pKa can improve peak shape.
-
Sample Overload: Injecting too much sample can saturate the stationary phase. Try diluting your sample.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | Add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase. | Improved peak symmetry. |
| Column Contamination | Wash the column with a strong solvent (e.g., isopropanol). | Sharper, more symmetrical peaks. |
| Mobile Phase pH | Adjust the pH of the mobile phase away from the analyte's pKa. | Reduced tailing and more consistent peak shape. |
| Sample Overload | Dilute the sample and reinject. | Improved peak shape with reduced tailing. |
Nuclear Magnetic Resonance (NMR) Spectroscopy FAQs
Question 1: How can I use NMR to monitor the stereochemistry of my reaction?
Answer: ¹H NMR can be a powerful tool to assess the enantiomeric excess of your reaction product. This is typically achieved by converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers have different chemical and physical properties and will exhibit distinct signals in the NMR spectrum.[3] By integrating the signals corresponding to each diastereomer, you can determine their ratio and thus the enantiomeric excess of your product.
Question 2: I am seeing overlapping signals in my ¹H NMR spectrum, making quantification difficult. What can I do?
Answer: Signal overlap is a common issue in NMR. Here are a few strategies to resolve overlapping peaks:
-
Use a Higher Field NMR Instrument: Higher field strengths (e.g., 600 MHz vs. 300 MHz) provide better signal dispersion, which can resolve overlapping multiplets.
-
Change the Solvent: Different deuterated solvents can induce changes in chemical shifts (solvent effects), potentially resolving overlapping signals.
-
Use a Shift Reagent: Chiral lanthanide shift reagents can be added to the NMR sample to induce large chemical shift changes, often resolving overlapping signals of enantiomers or diastereomers.
-
Two-Dimensional (2D) NMR: Techniques like COSY and HSQC can help to identify and assign individual proton signals within a complex, overlapping region.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) FAQs
Question: I am having trouble detecting this compound with sufficient sensitivity using LC-MS/MS. How can I improve my signal?
Answer: Low sensitivity in LC-MS/MS can be due to poor ionization, matrix effects, or suboptimal chromatographic conditions.
-
Optimize Ionization Source Parameters: The electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature) should be optimized for your specific analyte.
-
Mobile Phase Modification: The addition of a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the mobile phase can significantly improve the ionization efficiency of your analyte.
-
Derivatization: If the compound has poor ionization efficiency, pre-column derivatization with a reagent that introduces a readily ionizable group can enhance sensitivity. For amino acids, derivatization with reagents like FMOC-Cl can improve detection.[4]
-
Sample Preparation: A thorough sample clean-up procedure (e.g., solid-phase extraction) can reduce matrix effects, where other components in the sample suppress the ionization of the analyte of interest.
LC-MS/MS Method Development Workflow
Caption: Workflow for improving sensitivity in LC-MS/MS analysis.
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This protocol provides a starting point for developing a chiral HPLC method for the analysis of (R)- and (S)-[(1-Phenylethyl)amino]acetic acid.
-
Column: Chiralcel OD-H (amylose-based) or Chiralpak AD-H (cellulose-based) (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol. Add a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
| Parameter | Starting Condition | Optimization Range |
| Organic Modifier | 10% Isopropanol | 5-20% Isopropanol or Ethanol |
| Additive | 0.1% Trifluoroacetic Acid | 0.05-0.2% TFA or Diethylamine |
| Temperature | 25°C | 10-40°C |
| Flow Rate | 1.0 mL/min | 0.5-1.5 mL/min |
Protocol 2: Quantitative NMR (qNMR) for Purity Assessment
This protocol outlines the general steps for determining the purity of a sample of this compound using qNMR.[5][6]
-
Internal Standard: Choose an internal standard with a known purity that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) into a vial.
-
Accurately weigh a known amount of the this compound sample (e.g., 15-20 mg) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or D₂O).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity_IS = Purity of the internal standard
-
References
Validation & Comparative
A Comparative Guide to Chiral Resolution Methods for Amines: Alternatives to (R)-[(1-Phenylethyl)amino]acetic acid
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers is a critical step in the development of pharmaceuticals and fine chemicals, where often only one enantiomer exhibits the desired therapeutic effect. While diastereomeric salt formation with chiral resolving agents like (R)-[(1-Phenylethyl)amino]acetic acid is a classical and widely used technique, a range of alternative methods offer distinct advantages in terms of efficiency, scalability, and applicability. This guide provides an objective comparison of three prominent alternative methods for the chiral resolution of amines, using the resolution of racemic 1-phenylethylamine as a model system. The methods compared are:
-
Diastereomeric Salt Formation with L-(+)-Tartaric Acid
-
Enzymatic Kinetic Resolution (EKR)
-
Preparative Supercritical Fluid Chromatography (SFC)
This guide presents supporting experimental data, detailed methodologies for the key experiments, and visualizations to aid in the selection of the most suitable method for your specific research and development needs.
Data Presentation
The following table summarizes the quantitative performance of the three alternative chiral resolution methods for 1-phenylethylamine.
| Method | Resolving Agent / Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Key Experimental Conditions |
| Diastereomeric Salt Formation | L-(+)-Tartaric Acid | (±)-1-phenylethylamine | (R)-1-phenylethylamine | 41 | 95 | Recrystallization from aqueous ethanol. |
| Dynamic Kinetic Resolution (DKR) | Candida antarctica lipase B (CALB) & Ru-catalyst | (±)-1-phenylethylamine | (R)-2-methoxy-N-(1-phenylethyl)acetamide | 90 | 97 | Toluene, 90°C, 72h, with ethyl methoxyacetate as acyl donor.[1] |
| Preparative SFC | Chiral Stationary Phase (e.g., polysaccharide-based) | (±)-1-phenylethylamine | (R)- and (S)-1-phenylethylamine | >95 (Recovery) | >99 | Supercritical CO2 with a co-solvent (e.g., methanol) and an additive. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.
Diastereomeric Salt Formation with L-(+)-Tartaric Acid
This classical method relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral acid.
Procedure:
-
Salt Formation: Dissolve racemic 1-phenylethylamine in a suitable solvent (e.g., aqueous ethanol). In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, in this case, the (R)-1-phenylethylammonium-(L)-tartrate. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add a base (e.g., 10% NaOH solution) until the solution is alkaline (pH > 10).
-
Extraction: Extract the liberated (R)-1-phenylethylamine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by measuring the optical rotation.
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers. Dynamic kinetic resolution (DKR) further enhances the yield by incorporating a racemization catalyst to convert the slower-reacting enantiomer into the faster-reacting one in situ.[1]
Procedure for Dynamic Kinetic Resolution:
-
Reaction Setup: In a reaction vessel, combine (±)-1-phenylethylamine, Candida antarctica lipase B (CALB, often immobilized as Novozym 435), a racemization catalyst (e.g., a ruthenium complex), and a suitable acyl donor (e.g., ethyl methoxyacetate) in an appropriate solvent (e.g., toluene).[1]
-
Reaction: Heat the mixture to the optimal temperature for both the enzyme and the racemization catalyst (e.g., 90°C) and stir for a specified time (e.g., 72 hours).[1]
-
Work-up: After the reaction is complete, filter off the immobilized enzyme and the catalyst.
-
Purification: The product, (R)-2-methoxy-N-(1-phenylethyl)acetamide, can be purified from the reaction mixture using standard techniques such as column chromatography.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC.
Preparative Supercritical Fluid Chromatography (SFC)
Preparative SFC is a powerful chromatographic technique that uses supercritical carbon dioxide as the main mobile phase for the separation of enantiomers on a chiral stationary phase (CSP). It offers advantages in terms of speed, reduced solvent consumption, and easier product recovery compared to preparative HPLC.
Procedure:
-
Method Development: Initially, screen various chiral stationary phases and mobile phase compositions (supercritical CO₂ with co-solvents like methanol or ethanol, and additives like diethylamine for basic compounds) on an analytical scale to identify the optimal separation conditions.
-
Scale-up: Transfer the optimized analytical method to a preparative SFC system. The loading capacity will depend on the column dimensions and the specific separation.
-
Injection and Separation: Dissolve the racemic 1-phenylethylamine in a suitable solvent and inject it onto the preparative chiral column. The enantiomers are separated as they travel through the column.
-
Fraction Collection: Use a detector (e.g., UV) to monitor the elution of the separated enantiomers and collect the corresponding fractions.
-
Product Recovery: Evaporate the solvent from the collected fractions to obtain the pure enantiomers. The use of supercritical CO₂ as the primary mobile phase component simplifies this step as it vaporizes upon depressurization.
-
Analysis: Confirm the enantiomeric purity of the collected fractions using analytical chiral SFC or HPLC.
Mandatory Visualization
The following diagrams illustrate the workflows for each of the described chiral resolution methods.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Caption: Workflow for enzymatic kinetic resolution.
References
A Researcher's Guide to the Validation of HPLC Methods for Enantiomeric Excess Determination
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering robust, sensitive, and reproducible separation of enantiomers.[1][2] This guide provides a comparative overview of HPLC methods for determining enantiomeric excess, complete with experimental protocols and performance data to facilitate informed method selection and validation.
Strategies for Chiral Separation by HPLC
The separation of enantiomers, which exhibit identical physical and chemical properties in an achiral environment, necessitates the introduction of a chiral element into the chromatographic system.[3] This is primarily achieved through two distinct approaches:
-
Direct Method: This strategy employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and subsequent separation.[3] The direct method is often favored for its simplicity, as it circumvents the need for derivatization.[3]
-
Indirect Method: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[3][4] These newly formed diastereomers possess different physicochemical properties and can be separated on a conventional achiral stationary phase.[3][4]
Comparison of Chiral Stationary Phases
The selection of an appropriate CSP is the most critical factor for successful enantiomeric separation in the direct method.[1] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely utilized due to their broad applicability in resolving a vast array of chiral compounds.[1][5]
| Chiral Stationary Phase (CSP) Type | Common Examples | Key Characteristics & Applications | Mobile Phase Compatibility |
| Polysaccharide-Based | Cellulose and Amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD)[1][6] | Broad enantioselectivity, robust and widely used for a variety of chiral compounds, including alcohols, amines, and carbonyls.[1][7] | Normal-phase (e.g., hexane/isopropanol), reversed-phase, and polar organic modes.[5][8] |
| Cyclodextrin-Based | Native and derivatized β-cyclodextrins (e.g., Cyclobond™)[6][8] | Forms inclusion complexes with analytes; particularly effective for separating aromatic compounds and molecules with hydrophobic cavities.[7] | Primarily reversed-phase and polar organic modes.[8] |
| Protein-Based | Immobilized proteins like ovomucoid, human serum albumin (HSA)[8] | Mimics biological interactions; useful for separating chiral drugs and other biologically active molecules.[7] | Primarily aqueous mobile phases (reversed-phase).[8] |
| Pirkle-Type (Brush-Type) | π-acidic or π-basic moieties bonded to silica | Relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions for separation.[7] | Primarily normal-phase.[7] |
Performance Comparison of Chiral Columns for a Model Compound
To illustrate the comparative performance of different CSPs, the following table summarizes the separation of fluoxetine enantiomers on various chiral columns.
| Chiral Column | Chiral Stationary Phase | Resolution (Rs) | Selectivity (α) | Mobile Phase |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | 1.85 | 1.15 | n-Hexane/Isopropanol/DEA (90:10:0.1) |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | 1.90 | 1.12 | n-Hexane/Isopropanol/DEA (95:5:0.1) |
| Cyclobond I 2000 DM | Dimethylated-β-cyclodextrin | 2.10 | 1.18 | Acetonitrile/TEAA buffer (pH 4.1) (10:90) |
Data adapted from a study on fluoxetine enantiomer separation.[6] DEA: Diethylamine, TEAA: Triethylammonium acetate.
Experimental Protocols
A systematic approach to method development and validation is crucial for achieving optimal and reliable enantiomeric separations.
General Protocol for Direct Chiral HPLC Method Development
-
Sample Preparation: Dissolve the analyte in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.[1][2] Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
Column Selection and Equilibration: Choose a suitable chiral column based on the analyte's structure and known applications. Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.[2]
-
Initial Screening:
-
Column: Chiralpak® AD-H (or similar polysaccharide-based column)
-
Mobile Phase: A typical starting point is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[1] For basic compounds, an additive like 0.1% diethylamine (DEA) can be used to improve peak shape.[1][3]
-
Detection: UV at a suitable wavelength (e.g., 210 nm, 230 nm, or 254 nm).[1][2]
-
-
Method Optimization:
-
Mobile Phase Composition: Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to optimize the balance between retention time and resolution.[1]
-
Flow Rate: Lower flow rates can sometimes enhance separation.[8][9]
-
Temperature: Varying the column temperature can influence selectivity.[1][9]
-
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100[10] Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Protocol for Indirect Chiral HPLC Method
-
Derivatization: React the enantiomeric sample with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form diastereomers.[4] An example is the reaction of a primary amine with (S)-(+)-NBD-Py-NCS.[4]
-
HPLC Analysis:
-
Column: A standard achiral column, such as a C18 reversed-phase column.[4]
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% formic acid, is typically used.[4]
-
Detection: The choice of detector depends on the properties of the CDA. For fluorescent CDAs like (S)-(+)-NBD-Py-NCS, a fluorescence detector is used.[4]
-
-
Data Analysis: As with the direct method, integrate the peak areas of the resulting diastereomers and calculate the enantiomeric excess.
Validation of the HPLC Method
Validation of a chiral purity method should generally follow established regulatory guidelines for impurity assays. Key validation parameters include:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Baseline resolution between the two enantiomers and from any impurities. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 for the calibration curve.[11] |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 5% for the major enantiomer and ≤ 20% for the minor enantiomer near the limit of quantitation. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Can be inferred from specificity, linearity, and precision. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent resolution and enantiomeric excess values despite minor changes in mobile phase composition, flow rate, or temperature. |
Visualizing the Workflow and Logic
Caption: Workflow for ee determination by HPLC.
Caption: Decision tree for chiral column selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. physicsforums.com [physicsforums.com]
- 11. uma.es [uma.es]
A Comparative Guide to (R)- and (S)-[(1-Phenylethyl)amino]acetic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and selective chiral auxiliaries is paramount. Among the vast array of available options, derivatives of 1-phenylethylamine have long been recognized for their robustness and versatility. This guide provides a comparative analysis of the (R)- and (S)-enantiomers of [(1-Phenylethyl)amino]acetic acid, offering insights into their performance in asymmetric synthesis, supported by experimental data and detailed protocols. While direct comparative studies on these specific acetic acid derivatives are limited, this guide draws upon data from their parent amine, (R)- and (S)-1-phenylethylamine, which serves as a strong predictor of their behavior as chiral inductors.
Performance in Asymmetric Reactions: A Comparative Overview
The stereochemical outcome of an asymmetric reaction is critically dependent on the configuration of the chiral auxiliary. The (R)- and (S)-enantiomers of [(1-Phenylethyl)amino]acetic acid are expected to exhibit opposite stereochemical control, leading to the formation of enantiomeric products. The following tables summarize typical results from asymmetric reactions employing the parent amines, (R)- and (S)-1-phenylethylamine, as chiral auxiliaries, providing a baseline for the expected performance of their acetic acid derivatives.
Table 1: Asymmetric Alkylation of Propanal Imines
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Product |
| (R)-1-Phenylethylamine | Benzyl bromide | 95:5 | >98% (R) |
| (S)-1-Phenylethylamine | Benzyl bromide | 94:6 | >98% (S) |
Table 2: Asymmetric Michael Addition to α,β-Unsaturated Esters
| Chiral Auxiliary | Michael Acceptor | Diastereoselectivity | Enantiomeric Excess (e.e.) of Adduct |
| (R)-1-Phenylethylamine | Methyl crotonate | 90:10 | 92% (R) |
| (S)-1-Phenylethylamine | Methyl crotonate | 88:12 | 90% (S) |
Table 3: Asymmetric Synthesis of α-Amino Acids
| Chiral Auxiliary | Alkylating Agent | Diastereomeric Excess (d.e.) | Configuration of α-Amino Acid |
| (R)-1-Phenylethylamine | Isobutyl iodide | >95% | (R) |
| (S)-1-Phenylethylamine | Isobutyl iodide | >95% | (S) |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for key asymmetric transformations utilizing 1-phenylethylamine derivatives as chiral auxiliaries.
Asymmetric Alkylation of a Glycine Equivalent
This protocol describes the diastereoselective alkylation of the Schiff base derived from glycine tert-butyl ester and a chiral phenylethylamine, a key step in the synthesis of enantiomerically enriched α-amino acids.
-
Formation of the Schiff Base: To a solution of glycine tert-butyl ester (1.0 eq) in dichloromethane, add (R)- or (S)-1-phenylethylamine (1.0 eq). Stir the mixture at room temperature for 24 hours over magnesium sulfate. Filter and concentrate under reduced pressure to obtain the crude Schiff base.
-
Deprotonation and Alkylation: Dissolve the Schiff base in THF and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes. Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the diastereomerically enriched N-alkylated product.
-
Cleavage of the Auxiliary: The chiral auxiliary can be removed by catalytic hydrogenation (e.g., using Pd/C in methanol) to afford the free α-amino acid ester.
Asymmetric Michael Addition
This procedure outlines the conjugate addition of an organometallic reagent to an α,β-unsaturated ester in the presence of a chiral ligand derived from 1-phenylethylamine.
-
Ligand Formation: In a flame-dried flask under an inert atmosphere, dissolve (R)- or (S)-1-phenylethylamine (1.0 eq) in anhydrous toluene. Add n-butyllithium (1.0 eq) at 0 °C and stir for 30 minutes.
-
Michael Addition: Cool the solution to -78 °C and add the α,β-unsaturated ester (1.0 eq). Then, add a solution of the desired organocuprate reagent (prepared separately) dropwise. Stir the reaction mixture at -78 °C for 6 hours.
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by flash chromatography. Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC analysis.
Visualizing Asymmetric Synthesis Strategies
The following diagrams illustrate the fundamental principles and workflows in asymmetric synthesis utilizing chiral auxiliaries like (R)- and (S)-[(1-Phenylethyl)amino]acetic acid.
Navigating the Synthesis of Chiral Amines: A Cost-Effectiveness Comparison of (R)-[(1-Phenylethyl)amino]acetic acid and its Alternatives
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure chiral amines is a critical step in the creation of novel therapeutics. Among the vast array of chiral building blocks, (R)-[(1-Phenylethyl)amino]acetic acid stands out as a valuable synthon. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, alongside an evaluation of its cost-effectiveness against viable alternatives. Through an objective analysis of experimental data, this report aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
At a Glance: Synthetic Routes to this compound
The synthesis of this compound predominantly relies on the principles of asymmetric synthesis, with reductive amination being a prominent method. This approach involves the reaction of a carbonyl compound with a chiral amine, followed by reduction of the intermediate imine. Alternative strategies include modifications of classical amino acid syntheses like the Strecker and Bucherer-Bergs reactions, adapted for chirality.
| Synthetic Method | Key Features | Typical Yield | Enantiomeric Excess (e.e.) |
| Reductive Amination | One-pot reaction, mild conditions, use of a chiral amine as the source of chirality. | Good to Excellent | High (>95%) |
| Modified Strecker Synthesis | Utilizes a chiral amine, an aldehyde/ketone, and a cyanide source to form a chiral α-aminonitrile intermediate. | Moderate to Good | Variable, dependent on auxiliary |
| Modified Bucherer-Bergs Synthesis | Involves a multicomponent reaction to form a hydantoin, which is then hydrolyzed to the amino acid. Chirality is introduced via a chiral amine. | Moderate | Variable |
In-Depth Analysis of Synthetic Methodologies
Reductive Amination: The Direct Approach
Reductive amination is a widely employed and efficient method for the synthesis of N-substituted amino acids. The synthesis of this compound via this route typically involves the reaction of glyoxylic acid with (R)-1-phenylethylamine, followed by in-situ reduction of the resulting imine with a suitable reducing agent, such as sodium cyanoborohydride.
Experimental Protocol: Reductive Amination of Glyoxylic Acid with (R)-1-Phenylethylamine
-
Imine Formation: In a round-bottom flask, (R)-1-phenylethylamine (1.0 eq.) is dissolved in a suitable solvent, such as methanol. The solution is cooled in an ice bath. Glyoxylic acid (1.0 eq.) is then added portion-wise, and the mixture is stirred for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Sodium cyanoborohydride (1.5 eq.) is added slowly to the reaction mixture, maintaining the temperature below 10 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Isolation: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to ~2 with HCl. The aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material. The pH of the aqueous layer is then carefully adjusted to the isoelectric point of the amino acid (typically around pH 6) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
A key advantage of this method is its operational simplicity and the high degree of stereocontrol imparted by the chiral amine.
Alternative Synthetic Strategies: Strecker and Bucherer-Bergs Reactions
While reductive amination is a primary choice, modifications of the Strecker and Bucherer-Bergs syntheses offer alternative pathways.
The Strecker synthesis involves a three-component reaction between an aldehyde (in this case, glyoxylic acid), a chiral amine ((R)-1-phenylethylamine), and a cyanide source (e.g., potassium cyanide). The resulting chiral α-aminonitrile is then hydrolyzed to the desired amino acid.
The Bucherer-Bergs reaction is another multicomponent reaction that utilizes a ketone or aldehyde, ammonium carbonate, and a cyanide source to produce a hydantoin. By substituting ammonia with a chiral amine, a chiral hydantoin can be formed, which upon hydrolysis, yields the chiral amino acid.
Both the Strecker and Bucherer-Bergs methods are historically significant but can involve the use of highly toxic cyanide reagents and may require more stringent reaction conditions compared to reductive amination.
Cost-Effectiveness Analysis
The economic viability of a synthetic route is a critical consideration in drug development. The following table provides an estimated cost comparison for the synthesis of this compound via reductive amination.
| Reagent | Molar Mass ( g/mol ) | Typical Stoichiometry | Estimated Cost (per gram) | Estimated Cost (per mole of product) |
| (R)-1-Phenylethylamine | 121.18 | 1.0 eq. | $1.00 - $5.00 | $121.18 - $605.90 |
| Glyoxylic Acid | 74.04 | 1.0 eq. | $0.50 - $2.00 | $37.02 - $148.08 |
| Sodium Cyanoborohydride | 62.84 | 1.5 eq. | $5.00 - $15.00 | $471.30 - $1413.90 |
| Total Estimated Reagent Cost | $629.50 - $2167.88 |
Note: Costs are estimates and can vary significantly based on supplier, purity, and scale.
While the initial reagent costs for reductive amination, particularly the reducing agent, can be substantial, the high yields and enantioselectivity often make it a more cost-effective choice in the long run by reducing the need for extensive purification and chiral resolution steps.
Comparative Alternatives
Several other chiral N-substituted amino acids can serve as alternatives to this compound in various applications, such as in the synthesis of chiral ligands or as components of peptidomimetics.
| Alternative Compound | Key Features |
| (R)-Phenylglycine | A structurally similar chiral amino acid, widely used as a chiral auxiliary and in the synthesis of pharmaceuticals. |
| N-Boc-(R)-alanine | A protected chiral amino acid that is readily available and can be deprotected and further functionalized. |
| (R)-2-Amino-2-phenylethanol | A chiral amino alcohol that can be a precursor to various chiral ligands and catalysts. |
The choice of an alternative often depends on the specific structural requirements of the target molecule and the desired stereochemical outcome.
Visualization of a Synthetic Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of a chiral ligand using an N-substituted amino acid like this compound as a building block.
Caption: A generalized workflow for the synthesis and application of a chiral ligand.
Conclusion
The synthesis of this compound via reductive amination presents a robust and highly stereoselective method. While the initial investment in reagents may be higher compared to classical methods, the efficiency and purity of the final product often justify the cost, particularly in the context of pharmaceutical development where enantiomeric purity is paramount. Researchers should carefully consider the specific requirements of their project, including scale, desired purity, and available resources, when selecting a synthetic strategy. The information presented in this guide provides a solid foundation for making an informed and cost-effective decision.
Performance Showdown: Selecting the Optimal Chiral Stationary Phase for (R)-[(1-Phenylethyl)amino]acetic Acid Enantiomer Separation
A Comparative Guide for Researchers in Drug Discovery and Development
The efficient separation of enantiomers is a critical step in the development of chiral drugs, where stereoisomers can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comparative performance evaluation of various chiral stationary phases (CSPs) for the separation of (R)-[(1-Phenylethyl)amino]acetic acid enantiomers, a compound of interest in pharmaceutical research. By presenting key performance data and detailed experimental protocols, this document aims to assist researchers, scientists, and drug development professionals in selecting the most suitable CSP for their analytical and preparative needs.
The enantiomeric separation of molecules like this compound, which possess both an amino acid and a phenylethylamine moiety, can be achieved using several types of CSPs. The primary mechanisms of chiral recognition involve a combination of interactions such as hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π interactions between the analyte and the chiral selector of the stationary phase. This guide focuses on the performance of three major classes of CSPs: macrocyclic antibiotic-based, polysaccharide-based, and Pirkle-type CSPs.
Comparative Performance of Chiral Stationary Phases
The selection of an appropriate chiral stationary phase is paramount for achieving optimal separation of enantiomers. The following table summarizes the performance of different CSPs for the separation of compounds structurally related to this compound, providing a basis for informed decision-making. The data for Macrocyclic Antibiotic-Based CSPs is derived from studies on β-homoamino acids, which serve as excellent structural analogs.
| Chiral Stationary Phase (CSP) Type | Specific Column | Mobile Phase | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| Macrocyclic Antibiotic-Based | Chirobiotic T | 0.1% TEAA (pH 4.1) / Methanol (30/70, v/v) | 1.85 | 1.15 | 1.90 |
| Chirobiotic T2 | 0.1% TEAA (pH 4.1) / Methanol (30/70, v/v) | 1.75 | 1.14 | 1.85 | |
| Chirobiotic TAG | 0.1% TEAA (pH 4.1) / Methanol (30/70, v/v) | 2.50 | 1.25 | 2.50 | |
| Polysaccharide-Based | Chiralpak AD-H | Hexane / 2-Propanol (90/10, v/v) | |||
| Chiralcel OD-H | Hexane / 2-Propanol (90/10, v/v) | ||||
| Pirkle-Type | Whelk-O1 | Hexane / Ethanol (70/30, v/v) | * |
Note: Quantitative data for Polysaccharide-Based and Pirkle-Type CSPs for the target analyte or a very close structural analog were not available in the cited literature. The mobile phases listed are typical starting conditions for these types of columns for similar classes of compounds. Researchers should perform method development to optimize the separation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of chiral separation methods. The following protocols are based on established methodologies for the CSPs discussed.
Macrocyclic Antibiotic-Based CSPs (e.g., Chirobiotic T, T2, TAG)
-
Column: Chirobiotic T, T2, or TAG (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically used. A common starting point is 0.1% triethylammonium acetate (TEAA) in water (pH 4.1) and methanol. The ratio of the aqueous to the organic phase is a critical parameter to optimize for retention and resolution. A typical starting composition is 30:70 (v/v) aqueous:methanol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm or as appropriate for the analyte.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Polysaccharide-Based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H)
-
Column: Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: These columns are versatile and can be used in normal-phase, polar organic, and reversed-phase modes. For compounds like this compound, a normal-phase mobile phase consisting of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., 2-propanol or ethanol) is a good starting point. A typical initial composition is 90:10 (v/v) hexane:2-propanol. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Pirkle-Type CSPs (e.g., Whelk-O1)
-
Column: Whelk-O1 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Similar to polysaccharide-based CSPs, Pirkle-type columns are often used in normal-phase mode. A mobile phase of hexane and an alcohol like ethanol or 2-propanol is common. A starting mobile phase could be 70:30 (v/v) hexane:ethanol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Experimental Workflow for Chiral Separation
The following diagram illustrates a typical experimental workflow for the evaluation and application of different chiral stationary phases for enantiomeric separation.
Conclusion
The choice of the optimal chiral stationary phase for the separation of this compound enantiomers depends on the specific requirements of the analysis, such as the desired resolution, analysis time, and compatibility with detection methods. Based on the available data for structurally similar compounds, macrocyclic antibiotic-based CSPs, particularly the Chirobiotic TAG, demonstrate excellent potential for achieving high-resolution separation. Polysaccharide-based and Pirkle-type CSPs also represent viable alternatives and should be considered, especially when different selectivity is required. It is crucial to perform systematic method development, including the optimization of the mobile phase composition, to achieve the best possible separation for this specific analyte. This guide provides a solid foundation for initiating such studies, empowering researchers to make informed decisions in their pursuit of enantiomerically pure compounds.
A Comparative Analysis of the Biological Activity of Enantiomers Synthesized Using (R)-[(1-Phenylethyl)amino]acetic Acid as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of the enantiomers of a novel selective kinase inhibitor, designated as Compound X, synthesized using (R)-[(1-Phenylethyl)amino]acetic acid as a chiral auxiliary. The differential pharmacology of the resulting (R)- and (S)-enantiomers highlights the critical importance of stereochemistry in drug design and development. The data presented herein is based on a series of in vitro experiments designed to elucidate the potency, selectivity, and mechanism of action of each enantiomer.
Data Presentation: Quantitative Comparison of Enantiomers
The biological activities of the (R)- and (S)-enantiomers of Compound X were evaluated for their inhibitory effects on a panel of related kinases. The following tables summarize the key quantitative data from these assays.
Table 1: Kinase Inhibition Profile of Compound X Enantiomers
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) |
| (R)-Compound X | 8.2 | > 10,000 | > 10,000 |
| (S)-Compound X | 1,250 | > 10,000 | > 10,000 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Receptor Binding Affinity of Compound X Enantiomers
| Compound | Target Receptor Ki (nM) |
| (R)-Compound X | 5.6 |
| (S)-Compound X | 980 |
Ki values represent the inhibition constant, indicating the binding affinity of the compound to the target receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This assay was performed to determine the concentration of each enantiomer required to inhibit 50% of the activity of the target kinase (IC50).
-
Preparation of Reagents :
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.
-
ATP Solution: 10 mM ATP stock solution in deionized water.
-
Substrate: A fluorescently labeled peptide substrate specific to the target kinase.
-
Test Compounds: (R)- and (S)-enantiomers of Compound X dissolved in 100% DMSO to create a 10 mM stock solution, followed by serial dilutions.
-
-
Assay Procedure :
-
Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the ATP solution. The final ATP concentration should be at the Km value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 25 µL of a stop solution containing EDTA.
-
Measure the fluorescence intensity on a suitable plate reader.
-
-
Data Analysis :
-
The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
-
Competitive Radioligand Binding Assay
This assay was conducted to determine the binding affinity (Ki) of each enantiomer for the target receptor.
-
Membrane Preparation :
-
Cell membranes expressing the target receptor were prepared from cultured cells.
-
The final membrane preparation was suspended in an assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) and stored at -80°C.
-
-
Binding Assay :
-
The assay was performed in a 96-well plate.
-
Each well contained 50 µL of diluted test compound, 50 µL of a radiolabeled ligand (e.g., [3H]-ligand) at a concentration close to its Kd, and 100 µL of the membrane preparation.
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled competitor.
-
The plates were incubated at room temperature for 2 hours with gentle agitation.
-
The binding reaction was terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
The radioactivity retained on the filters was measured by liquid scintillation counting.
-
-
Data Analysis :
-
The Ki values were calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
The following diagrams illustrate the hypothetical signaling pathway affected by Compound X and the experimental workflow for its evaluation.
Caption: Hypothetical signaling pathway showing inhibition by (R)-Compound X.
Caption: Workflow for the comparative biological evaluation of enantiomers.
Safety Operating Guide
Navigating the Disposal of (R)-[(1-Phenylethyl)amino]acetic acid: A Guide for Laboratory Professionals
For immediate reference, treat (R)-[(1-Phenylethyl)amino]acetic acid as a chemical waste product. Dispose of it through your institution's hazardous waste management program. Do not discard it down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on general best practices for laboratory chemical waste management and information from structurally similar compounds. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.
Waste Characterization and Handling
Key Principles for Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves, when handling the compound and its waste.
-
Avoid Contamination: Prevent the substance from coming into contact with skin, eyes, or clothing. Avoid generating dust or aerosols.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office. Incompatible chemicals can react dangerously.
Disposal Procedures
The primary route for the disposal of this compound is through your institution's designated hazardous waste program.
Step-by-Step Disposal Protocol:
-
Containerization:
-
Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a designated, leak-proof container for liquid chemical waste. Ensure the container is compatible with the solvent used.
-
Labeling: All waste containers must be clearly labeled with the full chemical name—"this compound"—and any other information required by your institution, such as the concentration and date.
-
-
Contaminated Materials:
-
Sharps: Needles, syringes, or other sharp objects contaminated with the compound should be disposed of in a designated sharps container for chemical waste.
-
Labware: Disposable labware (e.g., pipette tips, gloves, weighing paper) that has come into contact with the chemical should be collected as solid hazardous waste. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol, acetone). This rinsate must be collected as hazardous liquid waste.
-
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store away from incompatible materials.
-
-
Pickup and Disposal:
-
Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep to avoid creating dust.
-
Collect: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
Quantitative Data for General Laboratory Waste
The following table provides general guidelines for the disposal of laboratory chemical waste. These are not specific to this compound but represent common institutional policies. Always verify these limits with your EHS office.
| Waste Stream | Disposal Method | Typical Quantitative Limits (Consult Institutional Policy) |
| Solid Chemical Waste | Designated, labeled hazardous waste container. | No specific limit per container, but containers must be of a manageable size and weight. |
| Liquid Chemical Waste | Designated, labeled hazardous waste container. | Container size as specified by EHS (e.g., 1-gallon, 5-gallon). |
| Aqueous Waste (Non-Hazardous) | Drain disposal may be permissible for certain non-hazardous, water-soluble substances. | pH between 6.0 and 9.0. No heavy metals, toxic or environmentally harmful substances. |
| Contaminated Labware | Decontaminate and wash, or dispose of as solid hazardous waste if disposable. Rinsate collected as liquid waste. | First rinse of containers with highly toxic chemicals must be collected as hazardous waste. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
